Product packaging for Lithium metaborate dihydrate(Cat. No.:CAS No. 15293-74-0)

Lithium metaborate dihydrate

Cat. No.: B090802
CAS No.: 15293-74-0
M. Wt: 85.8 g/mol
InChI Key: MAXQFCAELLTPNS-UHFFFAOYSA-N
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Description

Background and Significance of Research on Hydrated Lithium Borates

Hydrated lithium borates are a class of inorganic compounds that have garnered significant attention within the scientific community due to their diverse and important applications. These materials are integral to fields ranging from analytical chemistry to materials science. Research into lithium borates, such as lithium metaborate (B1245444), lithium tetraborate (B1243019), and lithium triborate, is driven by their use as fluxes in sample preparation for spectrochemical analysis, their role in the production of specialty glasses and ceramics, and their potential as components in lithium-ion batteries. yildiz.edu.trborates.todayjournalssystem.com The hydration state of these borates can significantly influence their physical and chemical properties, making the study of specific hydrates like lithium metaborate dihydrate crucial for optimizing their performance in various applications. chemicalbook.com The investigation of these compounds contributes to the development of advanced materials and more accurate analytical methodologies. borates.todayresearchgate.net

Scope and Objectives of the Academic Research Outline

The scope of this article is strictly focused on the chemical compound this compound (LiBO₂ · 2H₂O). The primary objective is to present a comprehensive and scientifically accurate overview of this specific compound based on a thorough analysis of existing literature. This review will cover its fundamental properties, synthesis, and notable applications, particularly in analytical chemistry. The content will adhere to a structured format, presenting detailed research findings and data in a clear and organized manner. The aim is to provide an authoritative resource for researchers and professionals interested in the specific characteristics and uses of this compound, excluding information outside of this defined scope.

Methodological Approach for Comprehensive Literature Analysis

A comprehensive literature analysis is essential for constructing a scientifically sound review. apajournal.org.uk213.55.90 The methodological approach for this article involves a systematic search and evaluation of scholarly and technical sources. The process begins with identifying relevant keywords, such as "this compound," "LiBO₂ · 2H₂O," its CAS Number "15293-74-0," and related terms like "borate fusion" and "sample preparation." sigmaaldrich.comacs.org Key scientific databases and chemical information repositories are queried to gather peer-reviewed articles, technical datasheets, and patents. The collected literature is then critically analyzed to extract and synthesize key data and findings regarding the compound's properties, structure, and applications. acs.orgkirsoplabs.co.uk This structured approach ensures that the resulting article is comprehensive, objective, and accurately reflects the current state of knowledge on this compound. acs.org

Detailed Research Findings

This compound is the hydrated form of lithium metaborate, a salt of lithium and boric acid. chemicalbook.comwikipedia.org It is a white crystalline powder with the chemical formula LiBO₂ · 2H₂O. americanelements.comsigmaaldrich.com

Chemical and Physical Properties

The properties of this compound are foundational to its applications. The anhydrous form has a melting point of approximately 845-849°C. wikipedia.orgoxfordlabchem.com The dihydrate itself undergoes thermal dehydration upon heating. Research shows this is a complex, multi-step process where the crystal water is lost, leading to the formation of intermediate hydrates and eventually the anhydrous form. researchgate.net Just after dehydration is complete, an exothermic crystallization of β-LiBO₂ occurs around 750 K, which then transitions to α-LiBO₂ between 800–900 K before finally melting. researchgate.net

PropertyValueReference
Chemical FormulaLiBO₂ · 2H₂O sigmaaldrich.comamericanelements.com
Molecular Weight85.78 g/mol sigmaaldrich.comamericanelements.com
AppearanceWhite powder or crystals americanelements.comoxfordlabchem.com
CAS Number15293-74-0 sigmaaldrich.comscbt.com
Melting Point (Anhydrous)845 °C oxfordlabchem.com
Solubility in Water (Anhydrous)2.57 g/100 mL at 20 °C wikipedia.org

Synthesis

The synthesis of lithium borates can be achieved through various methods, including solid-state reactions and aqueous processes. Lithium metaborate, in its various hydrated forms, can be synthesized by the reaction of lithium carbonate with orthoboric acid. yildiz.edu.trchemicalbook.com Recrystallization from water at room temperature can yield lithium metaborate octahydrate (LiBO₂·8H₂O), which upon heating below 100°C, dehydrates to form the lower hydrate (B1144303), this compound (LiBO₂·2H₂O). chemicalbook.com This dihydrate form is stable up to approximately 140°C. chemicalbook.com

Applications in Analytical Chemistry

The most significant application of lithium metaborate is as a flux in sample preparation for analytical techniques such as X-ray Fluorescence (XRF), Inductively Coupled Plasma (ICP), and Atomic Absorption (AA) spectrometry. malvernpanalytical.comxrfscientific.com In these methods, lithium metaborate, often mixed with lithium tetraborate, is used to dissolve inorganic oxide samples, such as minerals, cements, and ceramics. wikipedia.orgxrfscientific.com

The fusion process involves melting the sample with the flux at high temperatures (around 1050°C) to create a homogeneous glass bead or disk. xrfscientific.com This procedure eliminates particle size and mineralogical effects, leading to more accurate and reproducible analytical results. malvernpanalytical.comxrfscientific.com Lithium metaborate is particularly effective at dissolving acidic oxides like silicon dioxide (SiO₂) and iron(III) oxide (Fe₂O₃). wikipedia.orgchemkits.eu The choice of flux, or the ratio of metaborate to tetraborate, is tailored to the specific type of sample being analyzed. xrfscientific.comrigaku.com

Analytical TechniqueRole of Lithium MetaborateReference
X-ray Fluorescence (XRF)Acts as a flux to fuse samples into homogeneous glass disks, eliminating matrix effects. malvernpanalytical.comxrfscientific.com
Inductively Coupled Plasma (ICP)Used as a flux to dissolve solid samples into a liquid form for introduction into the plasma. malvernpanalytical.com
Atomic Absorption (AA)Utilized to prepare samples for atomic absorption analysis by dissolving the sample matrix. malvernpanalytical.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BH4LiO4 B090802 Lithium metaborate dihydrate CAS No. 15293-74-0

Properties

IUPAC Name

lithium;oxido(oxo)borane;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/BO2.Li.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXQFCAELLTPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].B(=O)[O-].O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BH4LiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635440
Record name lithium;oxido(oxo)borane;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15293-74-0
Record name lithium;oxido(oxo)borane;dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Formation Pathways of Lithium Metaborate Dihydrate

Direct Synthesis Routes for Hydrated Lithium Metaborates

Direct synthesis methods for lithium metaborate (B1245444) dihydrate primarily involve reactions in an aqueous medium, leveraging the solubility of lithium and borate (B1201080) precursors. These routes can be controlled to favor the formation of the desired dihydrate form over other hydrated or anhydrous phases.

Aqueous Phase Reaction Methodologies

The synthesis of lithium metaborate hydrates can be achieved through the reaction of a lithium source, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃), with boric acid (H₃BO₃) in an aqueous solution. The stoichiometry of the reactants is a critical factor in determining the final product. To produce lithium metaborate, the ratio of the lithium source to boric acid is adjusted accordingly.

The general reaction using lithium hydroxide is as follows: LiOH + H₃BO₃ → LiBO₂ + 2H₂O

When conducted in an aqueous solution, the resulting lithium metaborate can crystallize as a hydrate (B1144303). The degree of hydration is influenced by factors such as temperature and the concentration of the solution. For instance, in the ternary system of LiCl, LiBO₂, and H₂O at 308 K, both lithium metaborate octahydrate (LiBO₂·8H₂O) and lithium metaborate dihydrate (LiBO₂·2H₂O) have been identified as possible solid phases researchgate.net. This indicates that by carefully controlling the temperature, the formation of the dihydrate can be favored.

The choice of reactants and their purity is essential for obtaining high-purity this compound. The process generally involves dissolving the stoichiometric amounts of the reactants in water, followed by heating to ensure complete reaction and dissolution. Subsequent cooling or evaporation then leads to the crystallization of the hydrated salt.

Recrystallization from Aqueous Solutions

Recrystallization is a common technique used to purify solid compounds and to obtain crystals with a desired hydration state. For lithium metaborate, this process involves dissolving an impure or incorrectly hydrated sample in a suitable solvent, typically water, and then allowing the desired hydrate, in this case, the dihydrate, to crystallize.

The solubility of lithium metaborate in water is temperature-dependent, which is a key principle in the recrystallization process. A saturated solution is prepared at an elevated temperature, and upon cooling, the solubility decreases, leading to the precipitation of the compound. The rate of cooling can influence the size and quality of the crystals.

In some processes, the dihydrate form of lithium metaborate can appear as a metastable solid phase. For example, during the production of lithium tetraborate (B1243019), rapid cooling of the slurry can lead to the precipitation of lithium metaborate octahydrate or dihydrate google.com. This suggests that controlled cooling rates are crucial for selectively crystallizing the dihydrate from a mixed borate solution. The phase diagram of the lithium borate-water system is complex, with different hydrated forms being stable at different temperatures. For instance, lithium metaborate octahydrate is generally stable at temperatures below 39°C researchgate.net. By controlling the temperature of the crystallization process, it is possible to target the formation of the dihydrate.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures. This technique can be employed to produce various crystalline materials, including different forms of lithium borate. Research into the hydrothermal growth of lithium borates has shown that the resulting phase can be sensitive to the reaction conditions.

Studies on the hydrothermal synthesis of lithium borates have successfully produced large single crystals of the anhydrous gamma-phase of lithium metaborate (γ-LiBO₂) researchgate.net. This phase was found to be thermodynamically stable under the tested supercritical aqueous base conditions researchgate.net. The synthesis can be achieved through the conversion of the alpha-phase, direct crystallization from lithium hydroxide and boric oxide, or recrystallization of previously formed γ-LiBO₂ crystallites researchgate.net.

The formation of γ-LiBO₂ under hydrothermal conditions, as opposed to a hydrated form like the dihydrate, suggests that these high-temperature and high-pressure conditions may favor the formation of the more dense, anhydrous phase. In one study, it was proposed that lithium tetraborate (Li₂B₄O₇) forms as a kinetic product, while γ-LiBO₂ is the thermodynamic product under hydrothermal conditions dtic.mil. While direct hydrothermal synthesis of this compound is not extensively documented, the principles of hydrothermal synthesis suggest that by modifying parameters such as temperature, pressure, and mineralizer concentration, it might be possible to control the hydration state of the final product.

Formation as an Intermediate or Product in Chemical Systems

This compound can also be formed as a product or intermediate in various chemical reactions, most notably in the hydrolysis of complex hydrides like lithium borohydride (B1222165).

Hydrolysis Reactions of Lithium Borohydride and Related Compounds

Lithium borohydride (LiBH₄) is a compound with a high hydrogen content, and its reaction with water (hydrolysis) is a method for hydrogen generation. The hydrolysis of lithium borohydride is a complex process that proceeds through several intermediate species and ultimately results in the formation of a stable lithium borate compound.

In practical applications, the final product of this hydrolysis is often a hydrated form of lithium metaborate or an aqueous solution of it researchgate.net. The reaction pathway involves the stepwise substitution of hydride ions with hydroxide ions. This process goes through a series of short-lived intermediates, including [BH₃(OH)]⁻, [BH₂(OH)₂]⁻, [BH(OH)₃]⁻, and finally [B(OH)₄]⁻ rsc.org. The intermediate product, LiBH₃(OH), has also been observed during the regeneration of LiBH₄ researchgate.net.

The final composition of the metaborate formed, including its degree of hydration, is influenced by the hydrolysis conditions, particularly the temperature reached during the reaction and the stability of the different hydrates researchgate.net. The formation of the stable borate product is a key consideration in the context of hydrogen storage, as the regeneration of the borohydride from the borate is a significant challenge.

Thermal Dehydration Mechanisms and Phase Transitions of Lithium Metaborate Dihydrate

Mechanistic Investigations of Thermal Water Loss

The thermal dehydration of lithium metaborate (B1245444) dihydrate is not a simple, single-step removal of water. Instead, it is a sophisticated sequence of events involving melting, bubbling, and the formation of multiple intermediate solid phases. Investigations using thermoanalytical measurements, high-temperature X-ray diffractometry, and microscopic observations have elucidated the intricate steps of this transformation.

Multi-step Dehydration Processes and Reaction Steps

The thermal dehydration of lithium metaborate dihydrate occurs in several overlapping stages. The initial phase of the reaction is marked by distinct physical changes. As the temperature increases, the sample begins to melt, creating a viscous surface layer. researchgate.net This is accompanied by the formation of bubbles on the particle surfaces. The subsequent mass loss happens abruptly as this surface layer cracks or bursts. researchgate.net

Following this initial, physically dramatic stage, the second half of the dehydration is a more prolonged, long-tailed mass-loss process that occurs over a wide temperature range. researchgate.net This latter stage is not continuous but can be further resolved into three distinct reaction steps, as identified by controlled rate thermal analysis. researchgate.net

An alternative mechanistic proposal based on the compound's structure suggests a three-step chemical process:

Loss of free water molecules: This occurs at temperatures starting from 60°C. researchgate.net

Loss of lithium-coordinated water molecules: This step leads to the formation of a key intermediate. researchgate.net

Final dehydroxylation: The removal of hydroxyl groups to form the anhydrous compound occurs at approximately 170°C. researchgate.net

Table 1: Proposed Stages in the Thermal Dehydration of this compound

StagePhysical/Chemical EventApproximate TemperatureDescription
Initial PhaseMelting and Bubble Formation-Sample melts, forming a viscous surface layer and bubbles. Mass loss occurs upon cracking/bursting of this layer. researchgate.net
Second PhaseMulti-step Mass LossWide RangeA long-tailed process divisible into three separate reaction steps. researchgate.net
Step 1 (Chemical)Loss of Free WaterStarts at 60°CRemoval of non-coordinated water molecules. researchgate.net
Step 2 (Chemical)Loss of Coordinated Water-Removal of water molecules bonded to lithium ions, forming LiB(OH)₄. researchgate.net
Step 3 (Chemical)DehydroxylationAround 170°CConversion of the hydroxylated intermediate to anhydrous LiBO₂. researchgate.net

Formation and Characterization of Intermediate Hydrate (B1144303) Phases

During the complex dehydration process, the transition from the dihydrate to the anhydrous form is not direct. Instead, a series of intermediate hydrates are formed. Research has identified four distinct, poorly crystalline phases of these intermediate hydrates that appear during the course of the thermal dehydration. researchgate.net

One of the most significant intermediates is lithium borate (B1201080) hydroxide (B78521), LiB(OH)₄, which is formed after the loss of lithium-coordinated water molecules. researchgate.net The structure of this intermediate is known and serves as a crucial step before the final dehydroxylation. researchgate.net Further studies have identified other poorly crystallized intermediates, such as two hydrates with the formula LiBO₂·0.3H₂O and another with an undetermined water content, LiBO₂·xH₂O. researchgate.net The presence of these multiple, transient, and often poorly crystalline phases highlights the complexity of the dehydration pathway.

Role and Formation of Amorphous Phases during Dehydration

In addition to crystalline intermediates, an amorphous (non-crystalline) phase plays a critical role in the dehydration mechanism. This amorphous phase can be produced by isothermal annealing during the dehydration process. researchgate.net The formation of an amorphous intermediate is a common feature in the dehydration of many borate hydrates. researchgate.netresearchgate.net

The structural collapse of the parent hydrate framework often leads to the formation of a hydrated amorphous intermediate. researchgate.net This phase acts as a precursor to the final anhydrous crystalline product. The dehydration of this amorphous intermediate often occurs concurrently with its crystallization into the final product. researchgate.net This process can be characterized as a self-induced sol-gel transition, ultimately forming an anhydrous glass before final crystallization. researchgate.net

Dehydroxylation Processes in Hydrated Borates

The final step in the dehydration of many hydrated borates, including this compound, is dehydroxylation. This process is distinct from the removal of water molecules (H₂O). Dehydroxylation involves the elimination of water from adjacent hydroxyl (-OH) groups that are part of the intermediate's structure, such as in LiB(OH)₄. researchgate.net

In the case of lithium metaborate, the final dehydroxylation step occurs at around 170°C, converting LiB(OH)₄ into anhydrous LiBO₂. researchgate.net The removal of these structurally incorporated hydroxyl groups is often more difficult and requires higher temperatures than the removal of loosely bound or coordinated water molecules. dergipark.org.tr This final step is critical for achieving the completely anhydrous state of the material.

Kinetic Studies of Thermal Dehydration Reactions

The study of reaction kinetics provides quantitative insight into the rates and mechanisms of chemical processes. For solid-state reactions like the dehydration of this compound, the kinetics are particularly complex due to the involvement of multiple phases (solid, liquid, gas) and changing physical geometries of the reacting particles.

Advanced Kinetic Approaches for Heterogeneous Reaction Processes

The multi-step and physically complex nature of the dehydration of this compound means that simple kinetic models are often inadequate. The reaction kinetics are profoundly influenced by physico-geometrical events, such as the melting of the surface and the formation of a product layer around an unreacted core. researchgate.netresearchgate.net This necessitates the use of advanced kinetic approaches to accurately describe the process.

Controlled Rate Thermal Analysis (CRTA) is one such advanced technique that has been instrumental in resolving the overlapping steps in the dehydration process. researchgate.netresearchgate.net Unlike conventional methods that use a linear heating rate, CRTA adjusts the temperature to maintain a constant, predetermined reaction rate. This allows for a much clearer separation of consecutive and overlapping reaction stages. researchgate.net

For heterogeneous reactions, kinetic models must account for processes like nucleation, diffusion, and the changing geometry of the reaction interface. The "unreacted shrinking core model" is a classic example used for gas-solid reactions, where a product layer forms around an unreacted core, and the reaction rate can be limited by diffusion through this layer or by the chemical reaction at the interface. researchgate.netaip.org Isoconversional methods, such as the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) models, are powerful "model-free" approaches used to determine activation energy as a function of conversion, which is particularly useful for complex, multi-step reactions where the mechanism changes. researchgate.netnih.gov

Table 2: Summary of Phases and Transitions

Compound NameChemical FormulaRole in Process
This compoundLiBO₂·2H₂OStarting Material
Lithium borate hydroxideLiB(OH)₄Key Crystalline Intermediate
Partially dehydrated intermediatesLiBO₂·0.3H₂O / LiBO₂·xH₂OPoorly Crystalline Intermediates
Amorphous lithium borate-Amorphous Intermediate/Precursor
Beta-Lithium metaborateβ-LiBO₂Initial Anhydrous Crystalline Phase
Alpha-Lithium metaborateα-LiBO₂Final Anhydrous Crystalline Phase

Determination of Apparent Activation Energies

The thermal dehydration of this compound is a multi-step process, the kinetics of which can be analyzed to determine the energy barriers to the reactions. The process is characterized by an initial melting of the sample and the formation of a viscous surface layer, followed by a complex, multi-stage mass-loss process. researchgate.net

Modeling of Solid-State Reaction Kinetics

The modeling of the solid-state reaction kinetics for the dehydration of this compound reflects its complex physical and chemical transformations. The process does not follow a simple, single-step kinetic model. Instead, it is described in two distinct halves:

First Half: This stage is characterized by the melting of the dihydrate, which creates a viscous surface layer. researchgate.net Bubbles form on the particle surfaces, leading to a sudden mass loss when these bubbles crack or burst. researchgate.net This phase involves a significant change in the physical state of the material, moving from a solid to a solid-liquid-gas system.

Second Half: This stage is a long-tailed mass-loss process that occurs over a wide temperature range. researchgate.net Through controlled rate thermal analysis, this part of the dehydration has been resolved into three further distinguished reaction steps. researchgate.net During this process, an amorphous phase and at least four different, poorly crystalline intermediate hydrates are formed before the substance becomes fully anhydrous. researchgate.net

The kinetic description of such a process is inherently complex, involving models that must account for changes in phase, geometry, and the formation of multiple intermediate products.

Structural and Polymorphic Transformations of Anhydrous Lithium Metaborate Products

Following the complete removal of water, the resulting anhydrous lithium metaborate (LiBO₂) undergoes a series of structural transformations upon further heating.

Crystallization Behavior of Anhydrous LiBO₂ (e.g., β-LiBO₂)

Immediately after the dehydration process is complete, the now amorphous anhydrous LiBO₂ undergoes crystallization. This event is observed as a distinct exothermic peak in differential thermal analysis (DTA) curves at approximately 750 K. researchgate.net This crystallization event leads to the formation of the β-LiBO₂ polymorph. researchgate.net

Phase Transitions between Anhydrous Polymorphs (e.g., β-LiBO₂ to α-LiBO₂)

The β-LiBO₂ polymorph formed from the initial crystallization is not the most stable form at higher temperatures. As the temperature increases, a phase transition from the β-LiBO₂ polymorph to the α-LiBO₂ polymorph occurs. researchgate.netacs.org This solid-state transformation is observed in the temperature range of 800–900 K. researchgate.net

High-Temperature Stability and Melting Behavior of Anhydrous Forms

The α-LiBO₂ polymorph is stable up to its melting point. Further heating of the sample past the β to α transition temperature leads to melting. This is observed as a sharp endothermic peak in DTA analysis, with a clearly defined onset temperature of 1101.4 ± 0.6 K. researchgate.net

The key thermal events for anhydrous lithium metaborate are summarized in the table below.

Thermal EventTemperature (K)Polymorph/Phase Involved
Crystallization of Amorphous LiBO₂~750 KAmorphous → β-LiBO₂
Polymorphic Phase Transition800–900 Kβ-LiBO₂ → α-LiBO₂
Melting Point1101.4 ± 0.6 Kα-LiBO₂ → Liquid LiBO₂

Metastable Solid Phase Formation during Cooling Processes

Lithium metaborate is known to form a glass with relative ease when cooled from a molten state. researchgate.net This process, known as melt quenching, bypasses crystallization and results in a metastable, amorphous solid. The structure of this glassy LiBO₂ is not random but consists of local arrangements similar to those found in the crystalline α and γ polymorphs. The network of glassy lithium metaborate is composed primarily of borate triangles and tetrahedra. This ability to form a glass indicates that under rapid cooling conditions, the disordered liquid structure is "frozen in," creating a metastable solid phase instead of reverting to a stable crystalline polymorph.

Structural Elucidation and Crystallographic Analysis of Lithium Metaborate Dihydrate and Its Derivatives

Crystal Structure Determination of Hydrated Lithium Metaborates

The crystal structures of hydrated lithium metaborates are complex, with the degree of hydration playing a significant role in the resulting crystal lattice. While various hydrated forms of lithium metaborate (B1245444) are known to exist, detailed crystallographic data for the dihydrate form remains a subject of ongoing research. However, analysis of related hydrated and anhydrous forms provides valuable insights into the expected structural motifs.

The structural formula of a hydrated compound provides a more accurate representation of its crystal structure than a simple dot-hydrate formula. For instance, the highly hydrated phase, nominally LiBO₂·8H₂O, has a structural formula of Li(H₂O)₄B(OH)₄·2H₂O, indicating that four water molecules are coordinated to the lithium ion, and the borate (B1201080) anion exists as the tetrahydroxoborate ion, with two additional water molecules present as lattice water. This compound crystallizes in the trigonal system with the space group P3 cambridge.org.

In contrast, the anhydrous α-form of lithium metaborate (α-LiBO₂) crystallizes in the monoclinic system with the space group P2₁/c materialsproject.org. Its structure consists of infinite chains of trigonal planar [BO₂O⁻]n anions. Another anhydrous polymorph, the γ-form, is stable at high pressure and possesses a three-dimensional network of [B(O⁻)₄]⁻ tetrahedra.

While the definitive crystal structure of LiBO₂·2H₂O is not fully elucidated in the reviewed literature, some studies have identified crystalline phases of LiBO₂·2H₂O in mixtures with other borates, suggesting a distinct crystalline nature mdpi.com. The structural formula for the dihydrate is likely to involve water molecules coordinated to the lithium cation and potentially as part of the borate anion's coordination sphere.

Crystallographic Data for Selected Lithium Metaborates
CompoundFormulaCrystal SystemSpace Group
α-Lithium Metaborateα-LiBO₂MonoclinicP2₁/c
Lithium Metaborate OctahydrateLi(H₂O)₄B(OH)₄·2H₂OTrigonalP3

The coordination environment of the lithium and boron atoms is a key feature of the crystal structure. In hydrated lithium borates, the lithium ion is typically coordinated by oxygen atoms from water molecules and, in some cases, from the borate anions. For example, in Li(H₂O)₄B(OH)₄·2H₂O, the lithium ion is tetrahedrally coordinated by four water molecules cambridge.org. In anhydrous α-LiBO₂, the lithium ion is in a 4-coordinate geometry with oxygen atoms from the metaborate chains materialsproject.org.

The boron atom in hydrated metaborates can exist in either trigonal (BO₃) or tetrahedral (BO₄) coordination. In the case of Li(H₂O)₄B(OH)₄·2H₂O, the boron is tetrahedrally coordinated by four hydroxyl groups to form the B(OH)₄⁻ anion cambridge.org. The specific coordination of lithium and boron in LiBO₂·2H₂O would be a critical aspect of its full structural determination.

Spectroscopic Probes of Structural Changes

Spectroscopic techniques such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for investigating the chemical bonding and vibrational modes within a crystal lattice. These methods can be used to probe structural changes that occur as a function of hydration state or in different polymorphic forms.

FT-IR spectroscopy provides information about the vibrational modes of chemical bonds within a molecule or crystal. In the context of lithium metaborate dihydrate, FT-IR spectra can be used to identify the presence of water molecules and to characterize the coordination of the borate anion.

The presence of water molecules is indicated by characteristic absorption bands in the high-frequency region of the spectrum, typically around 3000-3600 cm⁻¹, corresponding to the O-H stretching vibrations mdpi.com. The bending mode of water molecules usually appears around 1600-1700 cm⁻¹.

The vibrational modes of the borate anion provide insight into its coordination. The B-O stretching vibrations of trigonal BO₃ units are typically observed in the 1200–1500 cm⁻¹ range, while the B-O stretching of tetrahedral BO₄ units appears in the 800–1200 cm⁻¹ region. The bending vibrations of B-O-B bridges are found in the 600–800 cm⁻¹ range. Analysis of the FT-IR spectra of hydrated lithium metaborates can thus reveal the coordination of the boron atoms and how it changes with the degree of hydration. For instance, the spectra of hydrated sodium and potassium metaborates show a strong band around 870 cm⁻¹, which can be attributed to B-O bonds, though potential overlap with carbonate impurities can complicate the analysis mdpi.com.

Typical FT-IR Absorption Regions for Borate and Water Moieties
Vibrational ModeWavenumber Range (cm⁻¹)
O-H Stretching (Water)3000 - 3600
H-O-H Bending (Water)1600 - 1700
B-O Stretching (Trigonal BO₃)1200 - 1500
B-O Stretching (Tetrahedral BO₄)800 - 1200
B-O-B Bending600 - 800

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is particularly sensitive to the vibrations of non-polar bonds and symmetric stretching modes.

In the study of lithium borates, Raman spectroscopy can be used to characterize the borate network. For example, high-temperature Raman spectroscopy of anhydrous lithium metaborate has shown a phase transition from endless chains of BO₃ triangles to rings of (B₃O₆)³⁻ at approximately 1123 K.

The Raman spectra of lithium borate glasses have been extensively studied to understand the distribution of different borate structural units. The spectra can distinguish between various superstructural units such as boroxol rings, triborate, and pentaborate groups. The breathing mode of borate rings containing BO₄ tetrahedra gives a characteristic sharp and strong band around 770 cm⁻¹. The study of the Raman spectra of crystalline LiBO₂·2H₂O would provide valuable information on the specific vibrational modes of its crystal lattice, including the vibrations of the Li-O bonds and the internal modes of the borate anion and water molecules, which would help to confirm the coordination environments and the nature of the hydrogen bonding network.

Diffraction Techniques for Crystalline and Amorphous Phases

Diffraction techniques are fundamental in the structural elucidation of crystalline materials like this compound and its derivatives. By analyzing the patterns produced when X-rays interact with a material's atomic structure, researchers can identify crystalline phases, determine crystal structures, and observe structural changes in real-time.

Powder X-ray Diffractometry (PXRD) for Phase Identification and Evolution

Powder X-ray Diffractometry (PXRD) is an essential technique for identifying the crystalline phases present in a sample and monitoring their evolution under various conditions. In the study of this compound (LiBO₂·2H₂O), PXRD is crucial for tracking the structural transformations that occur during thermal dehydration.

The dehydration process of this compound is complex, involving several intermediate phases. PXRD analysis reveals that as the compound is heated, it undergoes a series of changes. Initially, the diffraction pattern corresponds to the hydrated crystalline form. As dehydration proceeds, four distinct, poorly crystalline intermediate hydrates have been observed, in addition to an amorphous phase that can be produced by isothermal annealing.

Upon completion of the dehydration, an exothermic event corresponds to the crystallization of β-LiBO₂, a high-temperature polymorph of anhydrous lithium metaborate. As the temperature is further increased, a phase transition from β-LiBO₂ to the α-LiBO₂ form occurs in the temperature range of 800–900 K. The final α-LiBO₂ phase is a monoclinic crystalline solid. PXRD patterns are used to identify each of these distinct phases by comparing the observed diffraction peaks to reference patterns in crystallographic databases.

The phases identified during the thermal treatment of lithium metaborate and its derivatives are summarized in the table below.

Temperature RangeIdentified PhasesCrystallinity
Initial StateLiBO₂·2H₂OCrystalline
IntermediateIntermediate HydratesPoorly Crystalline
IntermediateAmorphous PhaseAmorphous
~750 Kβ-LiBO₂Crystalline
800-900 Kα-LiBO₂Crystalline

High-Temperature Powder X-ray Diffractometry for In-Situ Studies

High-Temperature Powder X-ray Diffractometry (HT-PXRD) allows for the in-situ investigation of crystalline phase transitions as a function of temperature. This technique is particularly valuable for studying the dynamic processes of dehydration and phase transformations in this compound. By collecting PXRD patterns continuously as the sample is heated, researchers can directly observe the temperatures at which structural changes occur.

HT-PXRD studies on this compound provide real-time data on the disappearance of the initial dihydrate phase, the emergence and subsequent disappearance of intermediate hydrated phases, and the crystallization of the anhydrous forms. For instance, the transition from the amorphous phase to the crystalline β-LiBO₂ can be precisely monitored, followed by the transformation to α-LiBO₂ at higher temperatures. This in-situ analysis provides a more detailed understanding of the reaction kinetics and mechanisms than conventional ex-situ PXRD performed on samples cooled from various temperatures. The technique has been instrumental in confirming the sequence of phase transitions during the thermal decomposition of this compound.

Single-Crystal X-ray Diffraction (SXRD) for Precise Structure Determination

While PXRD is excellent for phase identification, Single-Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise crystal structure of a compound. By using a single, well-ordered crystal, SXRD provides detailed information about bond lengths, bond angles, and the arrangement of atoms within the unit cell.

The anhydrous α-form of lithium metaborate (α-LiBO₂) has been characterized by SXRD. It crystallizes in the monoclinic space group P2₁/c. The structure consists of infinite chains of trigonal planar [BO₃]³⁻ anions, where oxygen atoms are shared.

It is important to note that the compound commonly referred to as this compound (LiBO₂·2H₂O) has been identified through single-crystal X-ray diffraction as lithium tetrahydroxoborate, with the structural formula LiB(OH)₄. The refinement of its X-ray powder diffraction data indicates an orthorhombic crystal system with the space group Pbca.

The table below summarizes the crystallographic data for α-lithium metaborate.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a5.8473(10) Å
b4.3513(6) Å
c6.4557(10) Å
β115.08(1)°
Z4

Microscopic and Spectroscopic Analysis of Morphology and Composition

Beyond crystallographic structure, understanding the surface morphology and elemental composition is critical. Microscopic and spectroscopic techniques provide visual and chemical information about the particles, complementing the structural data from diffraction methods.

Microscopic Observations of Particle Surfaces and Morphological Changes

Microscopic observation is a direct method to visualize the physical changes occurring on the surface of this compound particles during processes like thermal dehydration. These observations have revealed that the initial stages of dehydration are marked by the melting of the sample, which creates a viscous surface layer.

As heating continues, the formation of bubbles on the particle surfaces is observed. The subsequent cracking and bursting of this bubble surface layer lead to a sudden loss of mass. These direct visual studies are crucial for understanding the physical mechanisms that accompany the chemical transformations identified by other analytical techniques and can significantly influence the kinetics of the dehydration process.

Scanning Electron Microscopy (SEM) for Surface Topography and Composition

Scanning Electron Microscopy (SEM) is a powerful technique for obtaining high-resolution images of a sample's surface topography. In the context of this compound and its derivatives, SEM can be used to examine the size and shape of the initial crystals, as well as the morphological changes that occur during dehydration and phase transitions. For example, SEM images can reveal the texture of the anhydrous product, showing whether it is porous, agglomerated, or consists of well-defined crystals.

Electron Probe Micro Analysis (EPMA) for Elemental Distribution

Electron Probe Micro Analysis (EPMA) is a non-destructive microanalytical technique used to determine the elemental composition of small volumes of solid materials with high precision. wikipedia.orgcarleton.edu In the analysis of this compound (LiBO₂·2H₂O) and its derivatives, EPMA provides critical data on the spatial distribution and concentration of constituent elements. carleton.edu The technique operates by bombarding a focused area of a sample with a high-intensity electron beam, which stimulates the emission of characteristic X-rays from the atoms within the sample. wikipedia.org By analyzing the wavelengths and intensities of these X-rays, a quantitative elemental analysis can be performed. wikipedia.org

The application of EPMA is particularly crucial for verifying the chemical homogeneity and stoichiometry of synthesized crystalline materials like this compound. It allows researchers to investigate the distribution of lithium, boron, and oxygen within the crystal lattice on a micron scale. carleton.edu However, the analysis of light elements such as Boron (B) presents a significant challenge in EPMA. researchgate.net Despite these challenges, modern instruments equipped with specialized layered-dispersive diffraction crystals and advanced correction algorithms have improved the sensitivity for light-element analysis. nasa.gov Wavelength-Dispersive X-ray Spectrometry (WDS) is generally preferred over Energy-Dispersive X-ray Spectrometry (EDS) for this purpose due to its superior peak resolution and lower detection limits, which are essential for accurately quantifying elements like boron. lucideon.comlucideon.com It is important to note that EPMA cannot detect the lightest elements, such as hydrogen, and therefore cannot directly quantify the water content in hydrated compounds. carleton.edu

Detailed Research Findings

Research utilizing EPMA for the characterization of borate compounds focuses on several key areas:

Quantitative Analysis: EPMA is used to obtain precise weight percentages of the elements present (excluding hydrogen). lucideon.com For this compound, this involves comparing the intensities of characteristic X-rays from the sample against those from known standards. The resulting data must be corrected for matrix effects (atomic number, absorption, and fluorescence) to yield accurate compositions. wisc.edu

Elemental Mapping: A powerful feature of EPMA is the ability to generate two-dimensional elemental maps. nasa.gov These maps visually represent the distribution of elements across the analyzed area of the sample. For a pure crystal of this compound, these maps would be expected to show a uniform distribution of boron and oxygen. Any variations or "hot spots" could indicate the presence of impurities, secondary phases, or incomplete reaction during synthesis. In studies of derivative compounds, mapping can confirm the successful and homogenous incorporation of dopant elements.

Stoichiometry and Phase Characterization: By performing multiple "spot" analyses at different points across a crystal, researchers can assess its compositional uniformity. carleton.edu The quantitative data gathered is used to calculate the empirical formula of the phase, confirming that the correct stoichiometry has been achieved. This is vital in differentiating between various lithium borate phases that may coexist.

The table below presents a typical, representative dataset that one might expect from the EPMA analysis of a pure this compound sample, comparing the theoretical weight percentages with hypothetical measured values.

ElementTheoretical Weight %Measured Weight % (Hypothetical)Standard Deviation
Oxygen (O)74.48%74.31%0.25
Boron (B)12.58%12.45%0.18
Lithium (Li)8.08%N/AN/A
Hydrogen (H)4.69%N/A N/A

*Lithium is generally not detectable or quantifiable by standard EPMA techniques.

**Hydrogen is not detectable by EPMA.

Computational and Theoretical Chemistry Studies of Lithium Metaborate Systems

Electronic Structure and Band Gap Calculations

The electronic structure and band gap of lithium metaborate (B1245444) (LiBO2) are crucial properties that influence its potential applications, particularly in optical and electronic devices. Computational studies, primarily employing density functional theory (DFT) and ab initio quantum chemical methods, have been instrumental in elucidating these characteristics for the different polymorphs of LiBO2, mainly the monoclinic (α-LiBO2 or m-LBO) and tetragonal (γ-LiBO2 or t-LBO) phases. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of materials. wikipedia.orgrsc.org Several studies have applied DFT to calculate the band structure and density of states (DOS) of both monoclinic and tetragonal LiBO2. researchgate.net

DFT calculations have shown that both polymorphs of LiBO2 are wide-band-gap insulators. arxiv.org For the monoclinic α-phase, calculations using the B3LYP hybrid functional have indicated a direct band gap. researchgate.net The top of the valence band and the bottom of the conduction band are primarily formed by the 2p-states of oxygen and the 2p-states of lithium and boron, respectively. researchgate.net

For the tetragonal γ-phase, DFT studies also predict a wide band gap. researchgate.netarxiv.org The electronic structure of the tetragonal phase is influenced by the presence of BO4 tetrahedral groups, which differs from the trigonal BO3 groups in the monoclinic phase. researchgate.netwikipedia.org

It is important to note that standard DFT functionals, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), tend to underestimate the band gap of materials. ufs.br More accurate results are often obtained using hybrid functionals. ufs.bracs.org

Ab Initio Quantum Chemical Methods (e.g., Hybrid Functionals)

Ab initio quantum chemical methods, which are based on first principles, provide a more rigorous approach to calculating electronic structure. wikipedia.orgnih.gov Among these, methods employing hybrid functionals, which mix a portion of Hartree-Fock exact exchange with a DFT exchange-correlation functional, have proven to be particularly effective for predicting the band gaps of materials like LiBO2. ufs.bracs.org

For instance, calculations using the B3LYP hybrid functional have been performed to study the electronic structure of both LiBO2 polymorphs. researchgate.net These studies have provided valuable insights into the nature of chemical bonding and the electronic band structure. researchgate.net Research on other borate (B1201080) systems, like lithium tetraborate (B1243019) (Li2B4O7), has shown that hybrid functionals such as B3LYP and PBE0 provide band gap values in closer agreement with experimental data compared to pure DFT or Hartree-Fock methods. acs.orgtandfonline.comnih.gov The use of hybrid functionals is often necessary to overcome the underestimation of the band gap that is characteristic of standard DFT approximations. ufs.br

Basis Set Effects on Computational Results

The choice of the basis set, which is a set of mathematical functions used to build molecular orbitals, can significantly impact the accuracy of computational results. numberanalytics.com A larger and more flexible basis set generally leads to more accurate results but at a higher computational cost. numberanalytics.comnih.gov

Studies on related borate compounds have demonstrated the importance of the basis set in obtaining reliable calculated properties. acs.orgnih.gov For example, in the study of lithium tetraborate, the calculated band gap was found to be strongly dependent on the atomic basis set used in the linear combination of atomic orbitals (LCAO) approach. acs.orgnih.gov Using a sufficiently large basis set, such as those of the 6-311G** or aug-cc-pVDZ quality, is crucial for achieving accurate geometries and electronic properties. nih.gov Furthermore, the inclusion of diffuse functions (e.g., the '+' in 6-311+G) and polarization functions (e.g., the '' in 6-311G**) is often necessary for an accurate description of the electronic structure, especially for systems with anions or lone pairs. dtu.dk The selection of an appropriate basis set is a critical step in ensuring the reliability of theoretical predictions for lithium metaborate systems. researchgate.net

Defect Chemistry and Point Defect Analysis in LiBO2 Polymorphs

The presence of point defects, such as vacancies, can significantly influence the ionic conductivity and other properties of lithium metaborate (LiBO2), making their study crucial for applications like solid-state electrolytes in lithium-ion batteries. rsc.orgarxiv.org Computational studies have been employed to investigate the formation and effects of these defects in both the monoclinic (m-LBO) and tetragonal (t-LBO) polymorphs of LiBO2. rsc.orgrsc.org

Formation Energies of Lithium Vacancies

Lithium vacancies are a key type of point defect that can impact the mobility of lithium ions within the crystal structure. acs.org Theoretical investigations into the formation and mobility of Li point defects in monoclinic LiBO2 have been carried out using periodic quantum chemical methods. acs.org

Density functional theory (DFT) calculations have been used to determine the formation energies of lithium vacancies in both m-LBO and t-LBO. rsc.org The results indicate that it is energetically more favorable to form lithium vacancies in the tetragonal polymorph than in the monoclinic one. rsc.org This suggests a potentially higher concentration of lithium vacancies in t-LBO at a given temperature, which could contribute to its observed higher ionic conductivity compared to m-LBO. rsc.org

The size of the supercell used in the calculations can affect the calculated formation energy. For instance, increasing the supercell size for m-LBO from 1x1x1 to 3x3x3 resulted in a slight increase in the calculated lithium vacancy formation energy. rsc.org

Investigation of Boron and Oxygen Vacancies

In addition to lithium vacancies, the presence of boron and oxygen vacancies can also significantly alter the properties of LiBO2. arxiv.orgresearchgate.net DFT calculations have been employed to study the formation energies and effects of these vacancies on the lattice structure and electronic properties of both m-LBO and t-LBO. rsc.orgrsc.org

The formation energy of boron vacancies was found to be the same in both polymorphs, while the formation energy of oxygen vacancies is higher in the tetragonal phase than in the monoclinic phase. rsc.org The presence of these vacancies can lead to changes in the lattice parameters. For example, in m-LBO, boron vacancies cause a slight expansion of the crystal, whereas lithium and oxygen vacancies lead to a contraction. arxiv.org

The introduction of boron and oxygen vacancies has been shown to affect lithium-ion transport in different ways for each polymorph. rsc.orgarxiv.org Oxygen vacancies tend to lower the lithium-ion migration energy barrier in m-LBO but increase it in t-LBO. rsc.org In contrast, boron vacancies have been found to significantly reduce the migration energy barrier in both polymorphs, which suggests that creating boron vacancies could be a strategy to enhance the ionic conductivity of LiBO2. rsc.orgarxiv.orgrsc.org The presence of boron vacancies can also modify the electronic band structure, potentially enhancing the electronic insulation of t-LBO. arxiv.org

Ionic Transport and Migration Energy Barrier Studies

Understanding the mechanisms of lithium-ion movement is fundamental to evaluating lithium metaborate's potential as a solid electrolyte. Computational studies focus on identifying the diffusion pathways and calculating the energy barriers associated with ion migration.

Theoretical calculations have been instrumental in mapping the potential routes for lithium-ion diffusion in both m-LBO and t-LBO. The primary mechanism for Li-ion transport is a vacancy-mediated process, where a lithium ion hops into an adjacent empty lattice site. arxiv.org To identify the most likely diffusion routes and their associated energy costs, the climbing image nudged elastic band (CI-NEB) method is frequently employed within a DFT framework. rsc.orgarxiv.org

This method calculates the minimum energy path for an ion moving from an initial to a final site, identifying the saddle point energy, which corresponds to the migration energy barrier. rsc.org For the two polymorphs of LiBO₂, researchers have investigated multiple potential pathways. In studies of m-LBO, six distinct Li-ion migration pathways were examined, while for the t-LBO structure, nine different pathways were analyzed to determine the optimal diffusion channels. rsc.orgarxiv.org The geometry of the immobile crystal structure, composed of boron and oxygen, defines the landscape of potential sites and the barriers between them. berkeley.edu

A key outcome of theoretical studies is the prediction of how ionic conductivity can be enhanced. rsc.org Ionic conductivity is directly related to the migration energy barrier (Eₘ); a lower barrier facilitates faster ion hopping and thus higher conductivity. berkeley.edu DFT calculations have revealed that lattice vacancies can significantly alter these energy barriers. rsc.orgrsc.org

For lithium metaborate, the introduction of boron vacancies has been shown to dramatically reduce the migration energy barrier in both the monoclinic and tetragonal polymorphs. rsc.orgrsc.org This reduction leads to a remarkable predicted enhancement in lithium-ion diffusivity and, consequently, a higher ionic conductivity. rsc.org

Conversely, the effect of oxygen vacancies is polymorph-dependent. In m-LBO, oxygen vacancies lower the migration barrier, which should improve ionic conductivity. rsc.orgrsc.org In t-LBO, however, oxygen vacancies are predicted to increase the migration barrier, thereby impeding lithium-ion transport. rsc.orgrsc.org These findings highlight a promising strategy for optimizing LiBO₂'s performance: the deliberate engineering of boron vacancies within the crystal structure to create a material with superior ionic conductivity for battery applications. rsc.org

Table 2: Calculated Migration Energy and Transport Properties for Li-ion Diffusion in LiBO₂ This table presents theoretical values for the migration energy barrier, diffusivity, and ionic conductivity for different diffusion pathways in lithium metaborate at 300 K.

CrystalPathwayMigration Energy (eV)Diffusivity at 300 K (cm²/s)Conductivity at 300 K (S/cm)
m-LBOPath 10.451.2 x 10⁻¹⁰9.6 x 10⁻⁹
m-LBOPath 20.525.5 x 10⁻¹²4.4 x 10⁻¹⁰
t-LBOPath 10.653.0 x 10⁻¹⁴2.4 x 10⁻¹²
t-LBOPath 30.584.1 x 10⁻¹³3.3 x 10⁻¹¹
Note: These values are based on DFT calculations for specific, representative diffusion pathways and serve as predictive estimates. rsc.orgrsc.org

Molecular Dynamics Simulations and Microsolvation Studies

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of atoms and molecules in materials like lithium metaborate. nih.gov These simulations model the movements and interactions of particles over time, offering insights into processes such as ion diffusion and solvation at the molecular level. nih.govrsc.org

In the context of lithium borates, MD simulations have been used to investigate the structure of borate glasses. researchgate.net These studies can reproduce structural features like boroxyl rings and diborate groups, and the results often show good agreement with experimental data from X-ray diffraction. researchgate.net For electrolytes, MD can elucidate the solvation structure, revealing how solvent molecules and anions arrange themselves around lithium cations. nih.govacs.org

A specific area of investigation is microsolvation, which examines the initial steps of dissolving a substance in a solvent, molecule by molecule. A study combining anion photoelectron spectroscopy with ab initio calculations has explored the microsolvation of LiBO₂ in water. dntb.gov.ua This research provides a microscopic view of the hydration process, detailing how the first few water molecules interact with the LiBO₂ unit. Such studies are crucial for understanding the fundamental interactions that govern the behavior of lithium salts in solution. dntb.gov.ua

Semiempirical Modeling of Borate Structures

Semiempirical modeling offers a computationally less intensive alternative to ab initio methods for studying large molecular systems like borate glasses. acs.org These models use parameters derived from experimental data to simplify quantum mechanical calculations.

Studies on lithium borate glasses have employed semiempirical methods, such as PM3MM (Parametric Method 3 with molecular mechanics corrections), to model their structure and estimate fundamental vibrational modes. acs.orgnih.gov A significant finding from this modeling is a revision of the traditional view of boron coordination. Instead of the expected tetrahedral BO₄ units, the models suggest that the structure is better described by "distorted-trigonal" BO₃ groups that are associated with non-bridging oxygen (NBO) atoms. acs.orgnih.gov This distinction is critical for accurately understanding the glass network structure and its resulting properties. Semiempirical calculations have also been used to analyze reaction energies and bond angle strain in borate polyanions, providing insights into the short-range forces that determine the local geometry in these materials. psu.edu

Chemical Reactivity and Advanced Reaction Mechanisms Involving Lithium Metaborate Dihydrate and Its Anhydrous Form

Solid-State Reaction Pathways and Intermediates

The synthesis of lithium borate (B1201080) compounds, such as lithium tetraborate (B1243019) (Li₂B₄O₇), can be achieved through various methods, including high-temperature solid-state reactions and aqueous-phase reactions followed by thermal treatment. yildiz.edu.tr A two-step process has been developed for synthesizing lithium tetraborate from lithium carbonate and boric acid. The initial step involves an aqueous phase reaction under carbon dioxide pressure, which enhances the dissolution rate of the reactants, leading to a faster reaction. This step results in the formation of amorphous hydrated lithium tetraborate (Li₂B₄O₇·3H₂O). The subsequent step is the thermal treatment or calcination of this intermediate product at temperatures between 300 and 400°C to convert it into anhydrous crystalline lithium tetraborate. yildiz.edu.tr

Characterization techniques such as X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) are used to confirm the conversion from the amorphous hydrated precursor to the final crystalline anhydrous product. yildiz.edu.tr The kinetics of these synthesis reactions are influenced by factors such as reaction temperature, pressure (in the case of CO₂-assisted methods), and the specific starting materials used. yildiz.edu.tr Solid-state reactions, while also effective, typically require higher temperatures to overcome the kinetic barriers of diffusion between solid reactants. yildiz.edu.tr

Anhydrous lithium metaborate (B1245444) (LiBO₂) is a highly reactive compound, particularly in its molten state, where it acts as a powerful flux. It is known for its ability to dissolve a wide range of acidic oxides. wikipedia.org This property is leveraged in sample preparation for various analytical techniques, including X-ray fluorescence (XRF) and inductively coupled plasma (ICP) spectroscopy. wikipedia.orgxrfscientific.com

The reactivity of lithium metaborate is contrasted with that of lithium tetraborate (Li₂B₄O₇), which is effective at dissolving basic oxides. wikipedia.org For samples containing a complex mixture of both acidic and basic oxides, a eutectic mixture of lithium metaborate and lithium tetraborate is often used to ensure complete dissolution. wikipedia.orgxrfscientific.com The process involves heating the oxide sample with the borate flux to temperatures around 1050°C, which breaks down the sample's mineralogical structure and creates a homogeneous glass bead for analysis. xrfscientific.com

Oxide TypeReactivity with Lithium Metaborate (LiBO₂)Examples of Dissolved Oxides
Acidic Oxides (MeₓOᵧ, x < y)HighSiO₂, Al₂O₃, TiO₂, Fe₂O₃, P₂O₅, SO₃
Basic Oxides (MeₓOᵧ, x > y)LowCaO, MgO

This table summarizes the general reactivity of molten lithium metaborate with different classes of metal oxides. wikipedia.org

Regeneration Mechanisms of Lithium Borohydride (B1222165) from Lithium Metaborate

A key area of research is the regeneration of lithium borohydride (LiBH₄) from its hydrolysis product, lithium metaborate (LiBO₂), for applications in hydrogen storage. Mechanochemical methods, specifically high-energy ball milling, have proven effective for this conversion. The process involves milling anhydrous lithium metaborate with a strong reducing agent, most commonly magnesium hydride (MgH₂). researchgate.netmdpi.com

2LiBO₂ + MgH₂ → 2LiBH₄ + MgO

The efficiency of the mechanochemical reduction is influenced by several operational parameters, including milling time, rotational speed, and the ball-to-powder ratio. tudelft.nl Optimization of these parameters is crucial for maximizing the conversion yield and minimizing the energy input. tudelft.nl

ReactantsMethodKey FindingsReported Yield/Purity
LiBO₂ + MgH₂Ball MillingFacile regeneration at ambient conditions.90% LiBH₄ purity mdpi.com
NaBO₂·4H₂O + MgH₂Ball MillingHigh conversion yield without pre-drying the borate.90% NaBH₄ yield tudelft.nl
Dehydrated Na₂B₄O₇ + MgH₂Ball MillingEffective conversion of sodium borate.>70% NaBH₄ yield mdpi.com

This table presents findings from studies on the mechanochemical regeneration of borohydrides from borates using MgH₂.

Electrochemical Reaction Behavior of Borate Anions

Borate anions exhibit diverse electrochemical behaviors that are utilized in applications such as high-voltage lithium metal batteries and electrocatalysis. nih.govd-nb.info The electrochemical stability and reactivity of the borate anion are strongly influenced by its specific structure, including the presence of electron-withdrawing groups like fluorine. nih.gov

In the context of lithium batteries, certain fluorinated borate anions have demonstrated high reductive stability and are less prone to continuous decomposition at the anode surface compared to traditional anions. nih.gov During cycling, these borate anions can decompose on the lithium metal anode to form a stable solid electrolyte interphase (SEI). The decomposition often involves the cleavage of C–F or B–F bonds, leading to the formation of a lithium fluoride (B91410) (LiF)-rich SEI layer, which is crucial for protecting the lithium anode and enabling stable battery performance. nih.gov

Borate anions also play a role in electrocatalysis. For example, the intercalation of borate anions into nickel-iron layered double hydroxides (NiFe-LDH) has been shown to enhance the catalytic activity for the oxygen evolution reaction (OER) in alkaline media. d-nb.info The presence of the borate anion in the LDH structure affects the electronic properties of the active metal sites, leading to improved reaction rates. The performance varies with the type of borate anion used, indicating that the anion's structure and properties can be tailored to optimize catalytic behavior. d-nb.info

Hydrolysis Studies and Product Characterization

Lithium metaborate and its hydrates interact with water, leading to hydrolysis of the metaborate anion. When dissolved in water, the metaborate anion (BO₂⁻) reacts with water molecules to form the tetrahydroxyborate anion, [B(OH)₄]⁻. wikipedia.orgwikipedia.org This hydrolysis reaction is fundamental to the behavior of metaborates in aqueous environments.

The reaction can be represented as: BO₂⁻ + 2H₂O ⇌ [B(OH)₄]⁻

Due to this hydrolysis, solutions of lithium metaborate are basic. laboratorynotes.com The stability and solubility of lithium metaborate in water are important characteristics. Anhydrous lithium metaborate is hygroscopic and readily dissolves in water. chemicalbook.comscbt.com The solubility increases significantly with temperature.

Table 2: Solubility of Anhydrous Lithium Metaborate in Water

Temperature (°C) Solubility (g / 100 mL)
0 0.89 wikipedia.org
20 2.57 wikipedia.org

When lithium metaborate is recrystallized from aqueous solutions, it can form various hydrates. The specific hydrate (B1144303) formed depends on the crystallization conditions. At room temperature, recrystallization can yield lithium metaborate octahydrate (LiBO₂·8H₂O). This octahydrate can subsequently be dried to produce the dihydrate (LiBO₂·2H₂O) or a hemihydrate (LiBO₂·0.5H₂O). chemicalbook.com

It is important to distinguish the hydrolysis of the metaborate salt from the reaction of elemental lithium metal with water. The reaction of lithium metal with water is a vigorous redox reaction that produces lithium hydroxide (B78521) (LiOH) and flammable hydrogen gas (H₂). ufinebattery.commelscience.com The hydrolysis of lithium metaborate, in contrast, involves the reaction of the anion with water and does not produce hydrogen gas.

Biological and Environmental Interactions of Lithium Metaborate Dihydrate

In Vivo Investigations of Biological Effects

In vivo studies provide critical insights into how a substance affects a whole, living organism. Research on Lithium Metaborate (B1245444) Dihydrate has examined its influence on the body's natural defense mechanisms against oxidative stress and its role in maintaining the balance of essential trace elements.

The body's antioxidant defense system is a complex network that counteracts cellular damage from oxidative stress. Studies on Wistar albino male rats have investigated the effects of Lithium Metaborate Dihydrate (LMBDH) on this system. Pretreatment with LMBDH was found to support the antioxidant system by increasing the activity of Superoxide Dismutase (SOD), a crucial antioxidant enzyme. nih.gov While direct in vivo data on its effect on Total Antioxidant Capacity (TAC) and Total Oxidant Status (TOS) is limited, related in vitro research has shown that this compound exhibits antioxidant activities at low concentrations without altering TOS levels. nih.govnih.gov

Maintaining a stable balance of essential minerals, known as trace element homeostasis, is vital for physiological function. The biological effects of this compound on this balance have been explored. nih.gov In a study involving Wistar albino male rats, pretreatment with LMBDH was observed to alter the levels of several key bioelements. Specifically, a decrease in the serum levels of Calcium (Ca), Iron (Fe), and Potassium (K) was noted. nih.gov Conversely, the levels of Magnesium (Mg) showed an increase following pretreatment with the compound. nih.gov These findings suggest that this compound can influence the homeostasis of these measured bioelements, though it did not show a corrective effect on imbalances induced by other factors in the study. nih.gov

Table 1: Effect of this compound Pretreatment on Serum Bioelement Levels in Rats

BioelementObserved Change
Calcium (Ca)Decreased
Iron (Fe)Decreased
Potassium (K)Decreased
Magnesium (Mg)Increased

This table summarizes the observed changes in serum trace element levels in rats pretreated with this compound as reported in scientific literature. nih.gov

Oxidative stress occurs when there is an imbalance between free radicals and antioxidants in the body. Malondialdehyde (MDA) is a well-known marker used to measure the level of oxidative stress and lipid peroxidation. Research has shown that pretreatment with this compound can modulate this marker. nih.gov In a study where oxidative stress was induced in Wistar albino male rats, pretreatment with LMBDH resulted in a significant decrease in blood MDA levels. nih.gov This suggests that the compound helps to decrease the status of lipid peroxidation, thereby supporting the antioxidant system. nih.gov

In Vitro Cellular and Genetic Toxicity Studies

In vitro studies, conducted on cells in a controlled laboratory environment, are essential for evaluating the potential of a substance to cause damage to cells and genetic material. Research on this compound has focused on its cytogenetic and genotoxic effects on human cells.

Cytogenetic analysis involves the study of chromosome structure to identify any abnormalities. The Micronucleus (MN) and Chromosomal Aberration (CA) assays are standard tests used for this purpose. nih.gov The MN test detects small, extra nuclei in cells, which are indicative of chromosomal damage or loss, while the CA assay directly observes structural changes in chromosomes. nih.govnih.gov

This compound (LMD) was evaluated using these assays on cultured human whole blood cells. nih.govnih.gov The results from these studies indicated that LMD did not cause a significant increase in the frequency of micronuclei or chromosomal aberrations in human lymphocytes compared to control groups. nih.gov

Table 2: Summary of In Vitro Cytogenetic Assay Results for this compound

AssayCell TypeFinding
Micronucleus (MN) AssayHuman Blood LymphocytesNo significant increase in MN frequency
Chromosomal Aberration (CA) AssayHuman Blood LymphocytesNo significant increase in CA frequency

This table summarizes the findings from in vitro cytogenetic studies on human cells exposed to this compound. nih.gov

Cell Proliferation and Metabolic Activity Assays in Cellular Systems

The biological impact of this compound on cellular systems has been a subject of scientific investigation, particularly concerning its effects on cell proliferation and metabolic activity. In a study involving the yeast Saccharomyces cerevisiae BY4741 strain, lithium metaborate demonstrated a concentration-dependent effect on both cell growth and metabolic function. researchgate.net Notably, even at the highest concentrations tested, lithium metaborate did not significantly inhibit cell viability, in contrast to the observed toxicity of boric acid. researchgate.net

Further research on cultured human whole blood cells has also explored the cytotoxic effects of this compound (LMD). researchgate.net Assays such as the MTT (3-(4,5-dimethylthiazole-2-yl)-2,5-diphenyltetrazolium-bromide) test, which measures cell metabolic activity, have been employed to determine the impact of LMD on these cells. researchgate.net The findings from the study on yeast indicated a variable response to lithium metaborate depending on its concentration. researchgate.net

Table 1: Effect of Lithium Metaborate on Yeast Cell Proliferation and Metabolic Activity
OrganismAssayObserved EffectReference
Saccharomyces cerevisiae BY4741Cell Growth and Metabolic Activity AssaysConcentration-dependent effects on proliferation and metabolic activity; did not effectively inhibit cell viability at high concentrations. researchgate.net
Human Whole Blood LymphocytesMTT AssayCell metabolic activity was evaluated to determine cytotoxicity. researchgate.net

Mechanistic Insights into Biological Action

Understanding the mechanisms through which this compound exerts its biological effects involves examining its influence on gene expression related to oxidative stress and apoptosis.

The interaction of lithium metaborate with the cellular antioxidant defense system is a key aspect of its biological action. In studies with Saccharomyces cerevisiae, treatment with lithium metaborate led to the induction of glutathione (B108866) S-transferase, an important enzyme in the detoxification process. researchgate.net This suggests that lithium metaborate can stimulate specific pathways of the enzymatic defense system against oxidative stress. researchgate.net While research has identified the induction of certain antioxidant enzymes, specific data on the dependency of lithium metaborate's effects on the expression of antioxidative genes such as CTT1, TRR2, and GSH2 is not detailed in the available literature.

Lithium metaborate has been observed to influence apoptotic pathways. In yeast cells, treatment with lithium metaborate resulted in cellular changes indicative of early apoptotic mechanisms. researchgate.net This suggests that the compound can trigger programmed cell death. While the specific pro- and anti-apoptotic genes affected by this compound are not fully elucidated in the referenced studies, the observed induction of apoptosis points to an interaction with the genetic regulators of this process.

Table 2: Mechanistic Effects of Lithium Metaborate
MechanismOrganism/SystemFindingReference
Antioxidant ResponseSaccharomyces cerevisiaeGlutathione S-transferase was the only enzyme significantly induced. researchgate.net
Apoptotic ResponseSaccharomyces cerevisiaeVisual signs of early apoptotic mechanisms were observed. researchgate.net

Advanced Materials Applications and Performance Characterization of Anhydrous Lithium Metaborate

Lithium-Ion Battery Materials Science

The quest for higher energy density, longer cycle life, and improved safety in lithium-ion batteries has driven extensive research into novel materials for electrolytes, electrodes, and protective coatings. Lithium borates, including anhydrous lithium metaborate (B1245444), have emerged as promising candidates due to their favorable impact on ion transport and interfacial stability.

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. Its composition and stability are crucial for the long-term performance and safety of the cell, as it regulates Li-ion flux while preventing further decomposition of the electrolyte. An unstable SEI can lead to continuous electrolyte consumption, capacity fade, and the growth of lithium dendrites, which can cause short circuits. researchgate.net

Borate-based compounds are known to participate in the formation of a more stable and robust SEI layer. Anodes and electrolytes can be engineered with buffering zones that prevent the accumulation of lithium ions at the electrode-electrolyte interface, thereby mitigating metallization and dendrite formation. researchgate.net Although direct studies detailing the specific role of anhydrous lithium metaborate (LiBO₂) in SEI formation are not extensively documented in available literature, the use of various lithium borate (B1201080) salts in electrolytes is an active area of research. These salts can decompose to form boron-containing species within the SEI, enhancing its mechanical strength and chemical stability against the highly reactive lithium metal or lithiated graphite (B72142) anode.

Coating the surface of cathode materials is a widely adopted strategy to enhance their electrochemical performance and stability, particularly at high voltages. samaterials.com These coatings protect the active material from direct contact with the electrolyte, suppressing detrimental side reactions, minimizing the dissolution of transition metals, and improving structural integrity during cycling. researchgate.net

Research has demonstrated the effectiveness of lithium borate coatings on cathode materials. For instance, a protective layer of fused lithium borate on Lithium Cobalt Oxide (LiCoO₂) cathodes has been shown to significantly improve performance. wikipedia.org This coating helps to maintain the structural integrity of the cathode and reduces interfacial resistance, leading to better capacity retention and coulombic efficiency over numerous charge-discharge cycles. wikipedia.org In one study, a LiCoO₂ cathode coated with 5% by mass of lithium borate (specifically Li₃BO₃, a closely related compound) exhibited a high initial discharge capacity and maintained excellent efficiency, showcasing the potential of borate-based coatings. wikipedia.org

Electrochemical Performance of Lithium Borate Coated LiCoO₂ Cathode

ParameterValueConditions
Maximal Initial Discharge Capacity185 mAh/g5 mass % Li₃BO₃ coating, C/10 rate
Coulombic Efficiency (at 40th cycle)99.1%5 mass % Li₃BO₃ coating
Data derived from a study on Li₃BO₃ coated LiCoO₂ cathodes, demonstrating the positive impact of lithium borate coatings on key battery performance metrics. wikipedia.org

Novel lithium borate ionic liquids have been developed as single-component electrolytes. rsc.orgspiedigitallibrary.org These materials incorporate the borate anion into the structure of the ionic liquid itself, which can lead to high ionic conductivity and a high lithium transference number, as the anions are less mobile. optica.org Research into these advanced electrolytes has shown promising results, with some borate-based ionic liquids achieving ionic conductivities greater than 10⁻⁴ S cm⁻¹ at room temperature and tLi+ values between 0.4 and 0.5. rsc.orgspiedigitallibrary.org This indicates that a larger fraction of the total ionic current is carried by the lithium ions, which is beneficial for reducing concentration polarization and enabling faster charging rates. optica.org

Properties of Advanced Lithium Borate-Based Electrolytes

Electrolyte TypeIonic Conductivity (@ 25°C)Lithium Transference Number (tLi+)
Optimized Borate-Li⁺ Ionic Liquid>10⁻⁴ S cm⁻¹0.4 - 0.5
Single-Ion Conducting Homopolymer1.65 × 10⁻⁴ S cm⁻¹ (@ 60°C)0.93
This table presents performance data for novel electrolyte systems where the borate anion is integral to the structure, highlighting their potential for enhancing lithium-ion transport. rsc.orgspiedigitallibrary.orgmeta-laser.com

Nuclear Reactor Materials Engineering

In the field of nuclear engineering, materials with high neutron absorption cross-sections are essential for radiation shielding, reactor control, and criticality safety. coherent.comacs.org The effectiveness of a material in absorbing neutrons is determined by the properties of its constituent isotopes. Anhydrous lithium metaborate is composed of lithium and boron, both of which have isotopes with exceptionally high thermal neutron absorption cross-sections. nih.govbohrium.comacs.org

Specifically, the Boron-10 (¹⁰B) isotope, which constitutes about 20% of natural boron, has a very large absorption cross-section. Similarly, the Lithium-6 (⁶Li) isotope, with a natural abundance of about 7.5%, is also a highly effective neutron absorber. coherent.combohrium.comacs.org The nuclear reaction that occurs when ⁶Li absorbs a neutron is particularly advantageous as it does not emit high-energy gamma rays. coherent.com

A compound like anhydrous lithium metaborate, which combines both ¹⁰B and ⁶Li, is therefore a strong candidate material for neutron shielding applications. Studies on related compounds like lithium borohydride (B1222165) (LiBH₄) have shown that the combination of these elements in a single molecule can lead to highly effective shielding against both thermal and fast neutrons, potentially allowing for a significant reduction in the volume and weight of shielding materials compared to traditional options like borated concrete. nih.govbohrium.comacs.org

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for laser technology, enabling applications such as frequency conversion (e.g., frequency doubling), optical parametric oscillation, and electro-optic modulation. Borate crystals are a prominent class of NLO materials, particularly for generating coherent light in the ultraviolet (UV) and deep-ultraviolet (DUV) regions, due to their wide transparency ranges and high resistance to laser-induced damage. bohrium.com

Anhydrous lithium metaborate is noted for having properties suitable for NLO applications, including high optical damage thresholds and deep-ultraviolet transparency. coherent.com However, specific quantitative data for its damage threshold and transparency cutoff are not widely available in the surveyed literature.

For context and comparison, the properties of a closely related and extensively characterized NLO crystal, Lithium Triborate (LBO, LiB₃O₅), can be examined. LBO is renowned for its exceptional performance in high-power laser systems. wikipedia.org It possesses a very high laser-induced damage threshold, which allows it to handle intense laser beams without degrading. astarphotonics.com Furthermore, its transparency extends deep into the ultraviolet spectrum, making it one of the few materials capable of generating very short-wavelength UV light through harmonic generation. wikipedia.orgmeta-laser.com

Illustrative NLO Properties of Lithium Triborate (LBO) Crystal

PropertyValueNotes
Transparency Range160 nm - 2600 nmAllows for deep-UV applications.
Damage Threshold45 GW/cm²For 1064 nm, 1.3 ns laser pulses.
Damage Threshold22 J/cm²For 355 nm pulsed laser.
Note: This data is for Lithium Triborate (LiB₃O₅) and is provided for illustrative purposes to highlight the typical performance of advanced lithium borate NLO crystals, as specific quantitative data for anhydrous lithium metaborate (LiBO₂) was not found in the searched literature. wikipedia.orgoptica.orgastarphotonics.com

Crystal Growth Techniques for NLO Applications

The production of large, high-quality single crystals of anhydrous lithium metaborate is crucial for its use in nonlinear optical (NLO) applications. Several crystal growth techniques have been employed to achieve this, each with its own advantages and challenges.

Melt Crystallization Methods:

Czochralski Method: This is a widely used technique for growing large single crystals of various materials, including some borates. wikipedia.orgcapes.gov.br The process involves dipping a seed crystal into a melt of the material and slowly pulling it upwards while rotating. This allows for the controlled solidification of the melt onto the seed, resulting in a large, single-crystal ingot or "boule." wikipedia.org While effective for many materials, borate melts can have high viscosity, which can pose challenges for this method. dtic.mil

Bridgman-Stockbarger Method: This technique involves melting the polycrystalline material in a crucible with a conical tip and then slowly lowering it through a temperature gradient. wikipedia.orgcarbolite.comscribd.comalineason.cominflibnet.ac.in Solidification begins at the tip, which ideally forms a single nucleus, and proceeds up through the melt as the crucible moves into the cooler zone. inflibnet.ac.in This method is suitable for materials where it is difficult to maintain a stable melt surface, as required by the Czochralski method. wikipedia.org The Bridgman-Stockbarger technique can be implemented in both vertical and horizontal configurations. alineason.com

Solution Growth Methods:

Flux Method: This is a type of high-temperature solution growth where a "flux" is used as a solvent to dissolve the lithium metaborate at a temperature below its melting point. youtube.comwikipedia.org The crystal is then grown by slowly cooling the solution, causing the dissolved lithium metaborate to crystallize. youtube.com This method is particularly useful for materials that melt incongruently or have very high melting points. dtic.milyoutube.com The key steps involve mixing the solute (LiBO₂) and the flux, heating to form a homogeneous solution, slow cooling to induce crystallization, and finally harvesting the grown crystals. youtube.com

Hydrothermal Synthesis: In this technique, crystal growth occurs from a high-temperature aqueous solution under high pressure. While extensively used for other crystals like quartz, studies have shown that under certain hydrothermal conditions, other lithium borate phases, such as γ-LiBO₂, can be more stable. dtic.mil

A patent has described a method for preparing anhydrous lithium borate flux by reacting lithium hydroxide (B78521) monohydrate and boric acid in water, followed by seeding, crystallization, and a gradient drying process to ensure the anhydrous state. google.com

Growth TechniqueDescriptionKey ParametersSuitability for Anhydrous Lithium Metaborate
Czochralski MethodPulling a single crystal from a melt using a seed crystal. wikipedia.orgPulling rate, rotation rate, temperature gradient.Potentially suitable, but high melt viscosity of borates can be a challenge. dtic.mil
Bridgman-Stockbarger MethodDirectional solidification of a melt in a crucible by moving it through a temperature gradient. wikipedia.orginflibnet.ac.inCrucible travel speed, temperature gradient. carbolite.comA common method for growing single crystals from a melt. carbolite.comscribd.com
Flux MethodDissolving the material in a solvent (flux) at high temperature and crystallizing by slow cooling. youtube.comFlux composition, cooling rate, temperature gradients.Effective for materials with high melting points or incongruent melting. dtic.mil

Theoretical and Experimental Investigation of Linear and Nonlinear Optical Susceptibilities

The NLO properties of anhydrous lithium metaborate stem from its non-centrosymmetric crystal structure, which is a prerequisite for second-order nonlinear effects like second-harmonic generation (SHG). nih.gov SHG is a process where two photons of the same frequency are converted into a single photon with double the frequency. nih.gov

Linear Optical Properties: The linear optical properties, such as the refractive index and optical absorption, are fundamental to understanding a material's interaction with light. For any NLO crystal, a wide transparency range is essential. Lithium borate crystals, in general, are known for their low optical absorption in the visible and ultraviolet ranges. researchgate.netresearchgate.net Theoretical calculations, often using methods like the all-electron full potential linearized augmented plane wave method, are employed to determine properties such as the electronic band structure and the optical gap. researchgate.net

Nonlinear Optical Susceptibilities: The second-order nonlinear optical susceptibility, often denoted as χ⁽²⁾, quantifies the efficiency of processes like SHG. Both theoretical calculations and experimental measurements are crucial for characterizing this property.

Theoretical Investigations: First-principles calculations based on density functional theory (DFT) are used to predict the electronic structure and calculate the nonlinear optical susceptibilities. These theoretical studies help in understanding the origin of the nonlinearity and in screening potential new NLO materials.

Experimental Investigations: The Kurtz-Perry powder technique is a common experimental method to assess the SHG efficiency of a new material in its powder form. For single crystals, more precise measurements can be performed. For instance, SHG has been demonstrated in other lithium borate crystals like lithium tetraborate (B1243019) (Li₂B₄O₇), where a conversion efficiency of 2.2% was achieved for generating light at 245 nm. nih.govresearchgate.net In lithium niobate (LiNbO₃), another important NLO material, the nonlinear refractive index (n₂) has been determined to be in the range of 10⁻¹⁶ to 10⁻¹⁵ cm²/W. researchgate.net While specific experimental values for the nonlinear optical susceptibilities of anhydrous lithium metaborate are not as widely reported as for other borates like LBO (LiB₃O₅) or BBO (β-BaB₂O₄), the general properties of borate crystals suggest its potential for UV and deep-UV applications. wikipedia.orgresearchgate.netias.ac.in

Optical PropertyTheoretical ApproachExperimental TechniqueSignificance
Linear Susceptibility (Refractive Index, Absorption)All-electron full potential linearized augmented plane wave method. researchgate.netPrism minimum deviation method, spectrophotometry. researchgate.netDetermines transparency range and phase-matching conditions.
Second-Order Nonlinear Susceptibility (χ⁽²⁾)Density Functional Theory (DFT).Kurtz-Perry powder technique, Second-Harmonic Generation (SHG) measurements on single crystals. nih.govQuantifies the efficiency of frequency conversion processes.

Hydrogen Storage Systems (as a product or reactant in LiBH₄ systems)

Lithium borohydride (LiBH₄) is a promising material for hydrogen storage due to its exceptionally high gravimetric hydrogen capacity (18.5 wt.%). nih.govnih.gov However, its practical application is hindered by high dehydrogenation temperatures and slow kinetics. nih.gov Anhydrous lithium metaborate (LiBO₂) plays a critical role in the lifecycle of LiBH₄-based hydrogen storage systems, primarily as a dehydrogenation byproduct and as a reactant for regeneration.

LiBO₂ as a Product of Dehydrogenation/Hydrolysis: When LiBH₄ releases hydrogen, particularly in the presence of water (hydrolysis), the boron-containing byproduct is often a form of lithium metaborate. The exact nature of the product can depend on the reaction conditions, such as temperature. For instance, the hydrolysis of LiBH₄ can produce LiBO₂·2H₂O at temperatures below 120°C. researchgate.net In some decomposition pathways of LiBH₄ mixed with other compounds like lithium hydroxide (LiOH), the final boron-containing product can be lithium orthoborate (Li₃BO₃). rsc.orgrsc.org

LiBO₂ as a Reactant for LiBH₄ Regeneration: A crucial aspect for the viability of LiBH₄ as a hydrogen carrier is the ability to efficiently regenerate it from its "spent" form, which is LiBO₂. This creates a closed-loop system. Research has focused on developing facile and energy-efficient methods to convert LiBO₂ back to LiBH₄.

One promising approach involves a mechanochemical reaction where anhydrous lithium metaborate is ball-milled with a reducing agent, such as magnesium hydride (MgH₂), at room temperature. rsc.orgrsc.org This method avoids the need for high temperatures or high-pressure hydrogen. rsc.org The reaction proceeds as follows: 2LiBO₂ + MgH₂ → 2LiBH₄ + MgO

Studies have shown that this method can achieve a high regeneration yield of LiBH₄, up to 91.4%. rsc.org The process involves the stepwise replacement of oxygen by hydrogen during the milling process. rsc.org Other research has also explored using Mg-based alloys to regenerate LiBH₄ from the hydrated form of lithium metaborate (LiBO₂·2H₂O). polyu.edu.hk This regeneration is a key step in completing the hydrolysis and regeneration cycle of LiBH₄ for practical hydrogen storage applications. rsc.orgresearchgate.net

Role of LiBO₂SystemReaction/ProcessSignificance
ProductLiBH₄ HydrolysisLiBH₄ + 2H₂O → LiBO₂ + 4H₂Forms the "spent fuel" after hydrogen release. researchgate.net
ReactantLiBH₄ Regeneration2LiBO₂ + MgH₂ → 2LiBH₄ + MgO (via ball-milling)Enables the recycling of LiBH₄ for a closed-loop hydrogen storage system. rsc.orgrsc.org

Advanced Characterization Methodologies for Lithium Metaborate Dihydrate Research

Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the physicochemical changes in lithium metaborate (B1245444) dihydrate upon heating, particularly its dehydration and subsequent phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For lithium metaborate dihydrate, TGA is primarily used to study its thermal stability and dehydration process. The analysis reveals a multi-step mass loss corresponding to the removal of water molecules.

The thermal dehydration process is complex. The first half of the dehydration is characterized by the melting of the sample, which creates a viscous surface layer. This is followed by the formation of bubbles on the particle surfaces and a sudden mass loss that occurs when this surface layer cracks or bursts researchgate.net. The subsequent dehydration phase is a more gradual process occurring over a wide temperature range researchgate.net. TGA curves for lithium metaborate often show a significant weight loss below 500°C, which is attributed to its hygroscopic nature, followed by a stable region until the melting point is reached researchgate.net.

Table 1: TGA Findings for Lithium Metaborate Dehydration

Temperature Range Observation Associated Process
< 500°C Significant, multi-step mass loss Release of two water molecules (dehydration) researchgate.net
500°C - ~845°C Stable TG curve (no mass loss) Anhydrous lithium metaborate is stable researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. This technique identifies physical and chemical changes that involve the absorption (endothermic) or release (exothermic) of heat.

In the study of this compound, DTA reveals several key thermal events. The dehydration process is observed as an endothermic event uni-siegen.de. After the complete removal of water, an exothermic peak appears around 750 K, which corresponds to the crystallization of the anhydrous product into β-LiBO₂ researchgate.net. At higher temperatures (800–900 K), a phase transition from the β-form to the α-form of LiBO₂ occurs researchgate.net. Finally, a sharp endothermic peak is observed, indicating the melting of α-LiBO₂. The onset temperature for this melting has been determined to be 1101.4 ± 0.6 K researchgate.net.

Table 2: Key DTA Events for this compound

Approximate Temperature (K) DTA Peak Type Event
Varies (during heating) Endothermic Dehydration (loss of H₂O)
~750 K Exothermic Crystallization of anhydrous product to β-LiBO₂ researchgate.net
800 - 900 K - Phase transition from β-LiBO₂ to α-LiBO₂ researchgate.net

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It provides quantitative information about thermal events.

For lithium metaborate, DSC is used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization tainstruments.com. DSC curves can confirm the melting point of the anhydrous form at approximately 845°C researchgate.net. In some cases, a small exothermic event may be observed on the DSC curve that corresponds to a weight loss in the TGA data, particularly in samples that have undergone a pre-fusion manufacturing step researchgate.net. The technique is instrumental in quality control and in developing new formulations by providing clear measurements of crystallization and melting processes tainstruments.com.

Controlled Rate Thermal Analysis (CRTA)

Controlled Rate Thermal Analysis (CRTA) is an advanced thermal analysis technique where the temperature of the sample is controlled based on the rate of mass change. This allows for a better separation of overlapping thermal events.

The application of CRTA to the study of this compound has been particularly insightful. It has successfully divided the second, long-tailed mass-loss process of dehydration into three distinct reaction steps researchgate.net. This level of detail is not typically achievable with conventional TGA. The use of CRTA is considered very promising for the kinetic analysis of solid-state reactions, as it can effectively distinguish reaction steps that are influenced by the self-generated atmosphere within the sample researchgate.net. During the thermal dehydration, CRTA, in conjunction with other methods, helped identify four different poorly crystalline intermediate hydrate (B1144303) phases researchgate.net.

Spectroscopic Methods

Spectroscopic techniques are employed to investigate the molecular structure and bonding within this compound and its transformation products.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy is a powerful analytical technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer collects high-resolution spectral data over a wide spectral range, which is used to identify the functional groups present in a sample.

In the context of this compound, FT-IR spectroscopy is used to monitor the structural changes occurring during the dehydration process researchgate.net. The spectra provide information on the vibrational modes of the borate (B1201080) network and water molecules. Bands in the range of 1200 cm⁻¹ to 1700 cm⁻¹ are typically attributed to the stretching and bending vibrations of BO₃ units researchgate.net. Another band around 1074 cm⁻¹ is associated with BO₄ stretching vibrations researchgate.net. The presence and changes in the broad absorption bands in the high-frequency region (around 3000-3600 cm⁻¹) indicate the presence of water molecules and hydroxyl groups, and their disappearance confirms the dehydration process. The technique is also used to characterize the final anhydrous lithium borate glass structure, confirming the formation of non-bridging oxygens through the conversion of BO₃ to BO₄ units researchgate.net.

Table 3: Characteristic FT-IR Bands in Lithium Borate Materials

Wavenumber Range (cm⁻¹) Assignment Structural Unit
~3000 - 3600 O-H stretching H₂O molecules, Hydroxyl groups
1200 - 1700 B-O stretching and bending Trigonal BO₃ units researchgate.net
~1074 B-O stretching Tetrahedral BO₄ units researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, making it highly suitable for characterizing the structural features of materials like lithium metaborate. In the context of lithium metaborate (LiBO₂), high-temperature Raman spectroscopy has been employed to investigate its microstructure and phase transitions from room temperature up to 1673 K. nih.gov

Studies have revealed that the structure of lithium metaborate undergoes significant changes with temperature. At ambient temperatures, the compound is characterized by endless chains of BO₃ triangles. As the temperature is elevated to around 1123 K, a phase transition occurs where these chains transform into rings of (B₃O₆)³⁻. nih.gov Further heating beyond 1273 K leads to a motion of different phase balances, indicating that both the chain and ring structures evolve into a more disordered state. nih.gov The analysis of the peak area rates in the Raman spectra at different temperatures provides insights into these micro-structural changes and illustrates the process of transitioning from an ordered to a disordered state. nih.gov

While these studies focus on the anhydrous form, the principles of Raman spectroscopy are equally applicable to this compound. The technique can be used to probe the vibrations of the borate anions, the Li-O bonds, and importantly, the O-H bonds of the water molecules of hydration. This allows for the characterization of the hydration state and the study of dehydration processes.

Vibrational Mode Description Typical Wavenumber Range (cm⁻¹) for Borates
B-O stretching in BO₃Symmetric and asymmetric stretching of boron-oxygen bonds within the trigonal borate units.900 - 1500
B-O-B bendingBending vibrations of the bridges linking borate units.600 - 800
O-B-O bendingIn-plane and out-of-plane bending of the angles within the BO₃ units.400 - 700
O-H stretchingStretching vibrations of the hydroxyl groups in the water of hydration.3000 - 3600
Li-O vibrationsLattice modes involving the motion of the lithium cation against the borate framework.< 400

This table presents typical wavenumber ranges for vibrations in borate compounds. Specific values for this compound would require experimental data.

Anion Photoelectron Spectroscopy

Anion photoelectron spectroscopy is a high-vacuum technique used to study the electronic structure of negatively charged ions. This method provides valuable information on the microsolvation of salts at a molecular level. For lithium metaborate, anion photoelectron spectroscopy combined with ab initio studies has been utilized to investigate the hydration of LiBO₂ by examining LiBO₂(H₂O)n⁻ clusters where n ranges from 0 to 5. nih.gov

This research has successfully assigned the structures of these hydrated clusters and their neutral counterparts, revealing their structural evolution as more water molecules are added. nih.gov Two primary structural pathways, or channels, were identified during this anionic structural evolution: a hydroxyborate channel and a metaborate channel, with the latter being more favorable. nih.gov

Key findings from these studies include:

In the hydroxyborate structures, the anionic Li⁺-BO₂⁻ ion pair reacts with a water molecule to form a LiBO(OH)₂⁻ moiety. nih.gov

In the more favorable metaborate channel, the addition of water molecules leads to the formation of solvent-separated ion pairs (SSIP). The transition from a contact ion pair (CIP) to a ring-type SSIP begins when three water molecules are present (n=3). A transition to a linear-type SSIP occurs at n=4. nih.gov

In the neutral LiBO₂(H₂O)n clusters, the initial water molecule tends to react with the ion pair to generate a LiBO(OH)₂ moiety. nih.gov

The distance between the lithium and oxygen atoms in this LiBO(OH)₂ moiety increases as the number of water molecules grows, with an abrupt elongation observed at n=4. nih.gov

These studies provide fundamental insights into the initial stages of the dissolution of lithium metaborate in water at the molecular level. nih.gov

Cluster Size (n) Observed Structural Transition in Anionic Metaborate Channel
n = 0-2Contact Ion Pair (CIP) predominates.
n = 3Onset of transition from Contact Ion Pair to ring-type Solvent-Separated Ion Pair (SSIP). nih.gov
n = 4Transition to linear-type Solvent-Separated Ion Pair (SSIP) occurs. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. scimed.co.uk It is a highly sensitive method for studying paramagnetic materials, which include transition metal ions, rare earth ions, and free radicals. scimed.co.uk While pure, stoichiometric this compound is a diamagnetic material (containing no unpaired electrons) and therefore EPR-silent, the technique is a crucial tool for investigating defects, impurities, or radiation-induced centers within the crystal lattice.

The fundamental principle of EPR involves placing a sample in a strong magnetic field and irradiating it with microwaves. Unpaired electrons possess a magnetic moment, and in the presence of an external magnetic field, their spin states split. The absorption of microwave radiation induces transitions between these spin states, resulting in an EPR spectrum. scimed.co.uk The spectrum plots radiation absorption against the magnetic field strength, with peaks indicating the presence of specific paramagnetic species. scimed.co.uk

In the context of this compound research, EPR could be applied in several ways:

Impurity Analysis: To detect and characterize trace paramagnetic impurities, such as transition metal ions (e.g., Fe³⁺, Mn²⁺), that may be incorporated into the crystal structure during synthesis.

Defect Studies: To investigate crystalline defects created by processes like irradiation (e.g., with X-rays or gamma rays). Such irradiation can create stable radical species, like the CO₂⁻ radical anion observed in irradiated lithium formate (B1220265) monohydrate, which can be studied in detail by EPR.

Doping Effects: To understand the local environment and electronic structure of paramagnetic dopants intentionally introduced into the lithium metaborate lattice to modify its properties.

Analysis of the EPR spectrum can provide detailed information about the concentration of the paramagnetic species, their electronic structure, and their interaction with the surrounding nuclear spins (hyperfine coupling), which reveals insights into the local atomic arrangement. scimed.co.uk

Diffraction Techniques

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a fundamental and widely used analytical technique for the characterization of crystalline materials. It is an indispensable tool in the study of this compound for phase identification, purity assessment, and determination of lattice parameters. The technique involves irradiating a powdered sample with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample.

For this compound, PXRD is primarily used for:

Phase Identification: By comparing the experimental diffraction pattern with standard patterns from databases like the International Centre for Diffraction Data (ICDD), the presence of the this compound phase can be unequivocally confirmed.

Purity Assessment: The technique is highly sensitive to the presence of other crystalline phases. Impurities, such as anhydrous lithium metaborate, lithium tetraborate (B1243019), or precursor materials, can be identified and semi-quantified by the presence of their characteristic diffraction peaks.

Structural Analysis: The positions of the diffraction peaks are directly related to the dimensions of the unit cell of the crystal lattice. Precise peak positions can be used to calculate the lattice parameters (a, b, c, α, β, γ).

Crystallite Size Estimation: The width of the diffraction peaks is inversely proportional to the size of the coherently scattering domains (crystallites). The Scherrer equation can be applied to estimate the average crystallite size.

The dehydration of hydrated borates can be followed using PXRD, as the removal of water molecules often leads to the formation of new crystalline phases with distinct diffraction patterns. scite.ai

High-Temperature Powder X-ray Diffractometry

High-Temperature Powder X-ray Diffractometry (HT-PXRD) extends the capabilities of standard PXRD by allowing for the collection of diffraction data as a sample is heated or cooled. This in-situ technique is exceptionally valuable for studying temperature-induced phenomena such as phase transitions, thermal expansion, and chemical reactions, including dehydration events.

In the study of this compound, HT-PXRD is the ideal method for investigating its thermal stability and decomposition pathway. By recording diffraction patterns at various temperatures, one can directly observe:

Dehydration Processes: The disappearance of diffraction peaks corresponding to the dihydrate phase and the simultaneous appearance of peaks from lower hydrates or the anhydrous phase as the temperature increases. This provides precise information about the temperatures at which these transformations occur.

Phase Transitions: The technique can reveal solid-solid phase transitions in either the hydrated or the resulting anhydrous forms of lithium metaborate. These are identified by abrupt changes in the diffraction pattern.

Thermal Expansion: The gradual shift in the positions of diffraction peaks with increasing temperature can be used to determine the thermal expansion coefficients of the crystal lattice, providing insight into the anisotropic nature of the expansion.

Reaction Kinetics: By monitoring the intensity of diffraction peaks over time at a constant temperature (isothermal analysis), the kinetics of the dehydration process can be studied.

This methodology allows for a dynamic understanding of the structural changes that this compound undergoes upon heating, which is crucial for applications where the material might be exposed to elevated temperatures.

Single-Crystal X-ray Diffraction (SXRD)

Single-Crystal X-ray Diffraction (SXRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. Unlike PXRD, which provides information averaged over many crystallites, SXRD is performed on a single, high-quality crystal, enabling the unambiguous determination of the crystal structure. nih.gov

For this compound, an SXRD analysis would yield a detailed structural model, providing fundamental information such as:

Unit Cell Parameters: The precise dimensions and angles of the unit cell.

Space Group: The symmetry operations that describe the crystal structure.

Atomic Coordinates: The exact position (x, y, z coordinates) of every atom within the unit cell, including the lithium, boron, and oxygen atoms of the metaborate framework, as well as the oxygen and hydrogen atoms of the water molecules.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, offering deep insight into the geometry of the borate anion and the coordination environment of the lithium cation.

Hydrogen Bonding: The ability to locate hydrogen atoms allows for a detailed description of the hydrogen bonding network involving the water molecules and the borate anions. This is critical for understanding the forces that stabilize the hydrated structure.

Absolute Structure: For non-centrosymmetric crystals, SXRD can determine the absolute configuration of the structure. lbl.gov

The successful growth of single crystals of this compound suitable for SXRD is a prerequisite for this analysis. bangor.ac.uk The resulting structural information is invaluable, providing a definitive reference for understanding the material's properties and for validating computational models.

Technique Sample Type Information Obtained
PXRD PowderPhase identification, purity, lattice parameters, crystallite size. lbl.gov
HT-PXRD PowderThermal decomposition pathways, phase transitions, thermal expansion.
SXRD Single CrystalPrecise atomic coordinates, bond lengths/angles, space group, hydrogen bonding network. nih.govlbl.gov

Microscopic and Imaging Techniques

Advanced microscopic and imaging techniques are indispensable for characterizing the morphology, structure, and elemental distribution of "this compound" at the micro and nanoscale. These methods provide visual and analytical data crucial for understanding the material's properties and behavior.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique used to obtain high-resolution images of the surface topography of materials. In the context of lithium borate research, SEM is employed to investigate the morphology, particle size, and surface features of synthesized powders and processed materials.

Research Findings: SEM analysis of materials related to lithium-ion batteries, which often involve lithium compounds, focuses on visualizing surface and cross-sectional features to understand grain structure, orientation, and identify defects. amazonaws.com For instance, in the study of lithium plating, SEM is used to observe the morphology of the deposited lithium on electrode surfaces. researchgate.netresearchgate.net The technique allows for the detailed examination of particle agglomeration, crystal habits, and the presence of any secondary phases or impurities on the sample surface. While direct SEM studies detailing the morphology of crystalline this compound are not extensively available in the provided search results, the methodology is broadly applicable. For example, during the thermal dehydration of this compound, SEM could be used to observe the described formation of a viscous surface layer and the appearance of bubbles.

Interactive Data Table: SEM Application in Lithium Compound Analysis

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, enabling the visualization of the internal structure of materials at the nanoscale. It is a critical tool for determining particle size distribution, crystal structure, and identifying lattice defects.

Research Findings: A study on lithium borate gel synthesized via the sol-gel method utilized TEM to characterize the resulting nanoparticles. The transmission electron micrograph revealed that the lithium borate particles were spherulitic in shape with a size distribution ranging from 15 nm to 40 nm. researchgate.net In the broader field of lithium-ion battery research, in-situ TEM is a powerful method for real-time observation of structural changes in electrode materials during charging and discharging cycles. nih.gov This includes analyzing phase transitions and degradation mechanisms at a very high spatial resolution. nih.gov Although specific TEM studies on the crystalline dihydrate form were not found, the technique is highly relevant for assessing the crystallinity, and observing any nanoscale features or defects within the crystals.

Interactive Data Table: TEM Analysis of Lithium Borate Nanoparticles

Electron Probe Micro Analysis (EPMA)

Electron Probe Micro Analysis (EPMA), also known as an electron microprobe, is a non-destructive analytical technique used to determine the elemental composition of small, specific volumes of solid materials. wikipedia.orgpsu.edu By bombarding a sample with a focused electron beam, characteristic X-rays are emitted from the elements present, which are then analyzed. wikipedia.orgpsu.edu

Research Findings: EPMA is capable of precise, quantitative elemental analysis at micrometer-scale "spots". carleton.edu The technique can be used to measure the concentration of elements from lithium to plutonium, with detection limits that can reach as low as 100 parts per million (ppm). wikipedia.orgprobesoftware.com While no specific EPMA studies on "this compound" were identified in the search results, this technique is highly applicable for verifying the stoichiometry of the compound. It could be used to precisely measure the weight percentages of lithium, boron, and oxygen in a sample, confirming its purity and elemental composition. Furthermore, EPMA can create detailed elemental maps, which would reveal the spatial distribution of these elements across a sample surface, identifying any compositional inhomogeneities.

Electrochemical Characterization Methods

Electrochemical methods are crucial for evaluating the ionic transport properties and electrochemical stability of materials, particularly those with applications in energy storage devices.

Cyclic Voltammetry (CV)

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to study the electrochemical behavior of a system. It provides information on redox processes, reaction mechanisms, and the stability of materials at different potentials. jecst.org

Research Findings: In the context of lithium-ion batteries, CV is widely used to assess the electrochemical stability of electrolytes and their compatibility with electrodes. jecst.org For example, a study on a novel lithium borate salt, lithium tetrakis(2,3,5,6-tetrafluorophenoxy)borate (LiTFPFB), used CV to characterize its compatibility with an aluminum (Al) current collector. nih.gov The cyclic voltammogram showed that the LiTFPFB-based electrolyte exhibited a smaller current response compared to electrolytes containing LiBF₄ and LiTFSI, indicating better compatibility and less corrosion of the aluminum. nih.gov This type of analysis is critical for developing stable high-voltage electrolytes. For lithium metaborate, CV could be employed to investigate its electrochemical stability window, i.e., the range of potentials over which it remains stable without undergoing oxidation or reduction.

Interactive Data Table: Comparative CV Results for Al Compatibility

Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for characterizing the electrical properties of materials and the interfaces between them. It measures the complex impedance of a system over a range of frequencies, allowing for the separation of different electrochemical processes such as bulk ionic conduction, grain boundary effects, and electrode polarization. uoz.ac.ir

Research Findings: EIS is extensively used to study the ionic conductivity of lithium-containing glasses and ceramics, including lithium borates. uoz.ac.irresearchgate.net In these studies, the impedance data is often modeled using equivalent circuits to extract parameters like bulk resistance, which is then used to calculate the DC ionic conductivity. researchgate.net The temperature dependence of the conductivity is typically analyzed using an Arrhenius plot to determine the activation energy for ion transport. researchgate.net For instance, research on lithium-borate-silicate glasses showed that the activation energy for lithium-ion conduction decreased as the lithium content increased. researchgate.net Although these studies focus on the anhydrous glassy or ceramic forms, the principles of EIS are directly applicable to characterizing the ionic conductivity of "this compound" as well, providing insights into the mobility of lithium ions within its hydrated crystal structure.

Interactive Data Table: Key Parameters from Impedance Spectroscopy of Ionic Conductors

Attenuated Total Reflection Infrared Spectroscopy (ATR-FTIR) for Operando Studies

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful non-destructive technique for obtaining infrared spectra of solid or liquid samples. It is particularly advantageous for operando studies, which involve the characterization of materials during a functioning electrochemical process. While direct operando ATR-FTIR studies focused specifically on the electrochemical behavior of this compound are not extensively documented in publicly available research, the principles of the technique and related studies on similar materials provide a framework for its potential application.

In an ATR-FTIR setup, an infrared beam is directed into a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. This interaction allows for the acquisition of the sample's infrared spectrum, revealing information about its molecular vibrations and chemical structure.

A key area where FTIR spectroscopy has been applied to lithium metaborate is in the study of its thermal dehydration. Research has shown that as this compound is heated, its structure and the bonding environment of the water molecules and borate anions change significantly. researchgate.netresearchgate.netacs.org These changes can be monitored by observing shifts in the characteristic vibrational bands in the FTIR spectrum. For instance, the broad bands associated with the O-H stretching of water molecules would diminish upon dehydration, while changes in the B-O stretching and bending vibrations would indicate transformations in the borate network.

Furthermore, FTIR has been utilized to characterize anhydrous lithium metaborate when used as a coating on cathode materials in lithium-ion batteries. researchgate.net In such studies, the FTIR spectra help to confirm the presence and nature of the lithium metaborate coating on the surface of the cathode particles. researchgate.net Although these are not operando electrochemical studies on the dihydrate form, they establish the characteristic spectral features of the lithium metaborate compound, which would be essential for interpreting any future operando ATR-FTIR data.

The application of operando ATR-FTIR to this compound could provide valuable insights into its electrochemical stability, its interaction with electrolytes, and any structural changes that occur at the electrode-electrolyte interface during electrochemical cycling. For example, it could be used to monitor the formation of a solid electrolyte interphase (SEI) or track the degradation of the electrolyte in the presence of this compound in real-time.

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Significance in this compound Studies
O-H Stretching3000-3600Indicates the presence of water of hydration and hydroxyl groups. Changes in this region are critical for studying dehydration processes.
B-O Stretching (Trigonal BO₃)1200-1450Characteristic of the trigonal coordination of boron. Shifts can indicate changes in the borate network structure.
B-O Stretching (Tetrahedral BO₄)850-1100Characteristic of the tetrahedral coordination of boron. The ratio of trigonal to tetrahedral boron is a key structural parameter.
B-O-B Bending600-800Provides information about the connectivity and arrangement of the borate polyanions.

Electrochemical Quartz Crystal Microbalance (EQCM)

The Electrochemical Quartz Crystal Microbalance (EQCM) is a highly sensitive technique that combines electrochemistry with a quartz crystal microbalance to measure minute mass changes on an electrode surface in real-time. This technique is particularly well-suited for studying interfacial phenomena such as the formation and dissolution of thin films, adsorption/desorption processes, and the formation of the solid electrolyte interphase (SEI) in batteries.

Despite its utility in electrochemical research, there is currently no available scientific literature detailing the application of EQCM to the study of this compound. Research employing EQCM in the context of lithium-ion batteries has often focused on other lithium salts, such as lithium bis(oxalato)borate (LiBOB), to understand their reduction mechanisms and SEI-forming properties. nih.gov However, it is important to note that LiBOB is a distinct chemical compound from this compound, and the findings from LiBOB studies cannot be directly extrapolated.

Theoretically, an EQCM study of this compound could provide valuable data on its electrochemical behavior. For instance, if the compound were used as an electrolyte additive or a coating material, EQCM could monitor any mass changes on the electrode surface during potential cycling. This could reveal information about the deposition of decomposition products, the intercalation/deintercalation of ions, or the stability of the compound at different electrochemical potentials.

Online Electrochemical Mass Spectrometry (OEMS)

Online Electrochemical Mass Spectrometry (OEMS) is a powerful analytical technique that couples electrochemical measurements with mass spectrometry to detect and quantify volatile species and gases evolved during an electrochemical reaction in real-time. This method is crucial for understanding reaction mechanisms, electrolyte decomposition, and gas evolution that can impact the performance and safety of electrochemical systems like batteries.

A review of the current scientific literature indicates that there have been no specific studies utilizing OEMS to investigate the electrochemical properties or decomposition pathways of this compound. OEMS research in the field of lithium-ion batteries has been instrumental in analyzing the gas evolution from the decomposition of various electrolytes and other lithium salts, such as lithium bis(oxalato)borate (LiBOB). nih.gov For example, studies on LiBOB have used OEMS to identify the evolution of gases like carbon dioxide, which provides insight into its reduction mechanism. nih.gov However, as this compound is a chemically different substance, these results are not directly applicable.

In principle, OEMS could be a valuable tool for characterizing this compound. If the compound were to undergo electrochemical or thermal decomposition, OEMS would be able to identify the gaseous products, such as hydrogen from the decomposition of water of hydration or other volatile boron-containing species. This information would be critical for assessing its stability and compatibility for various applications.

Other Advanced Techniques for Material Characterization

Density Measurements for Structural Analysis

Density is a fundamental physical property of a material that can provide valuable insights into its crystal structure and composition. For hydrated compounds like this compound, density is influenced by the atomic weight of the constituent elements, the packing efficiency of the atoms in the crystal lattice, and the amount of water of hydration.

A change in the hydration state of lithium metaborate, for instance, would lead to a significant change in its density. The thermal dehydration of this compound results in the formation of intermediate hydrates with lower water content and eventually the anhydrous form, each with a distinct crystal structure and, consequently, a different density. researchgate.netacs.org

Correlations between density and structure have been established for various borate materials. For example, in borate glasses, the density is related to the proportion of trigonal and tetrahedral boron units. jst.go.jp Similarly, for crystalline hydrated borates, the density is a key parameter used in conjunction with X-ray diffraction data for crystal structure determination and refinement.

The table below presents density values for lithium metaborate in its dihydrate and anhydrous forms, illustrating the effect of hydration on this property.

Compound Formula Density (g/cm³) Crystal System
This compoundLiBO₂·2H₂O1.815Not specified
α-Lithium Metaborate (anhydrous)α-LiBO₂2.24Monoclinic

Note: The density for the dihydrate is taken from a material safety data sheet, while the density for the anhydrous form is a calculated value from crystallographic data.

By precisely measuring the density of a sample and comparing it with theoretical densities calculated from potential crystal structures, researchers can validate structural models and gain a better understanding of the material's phase purity and composition.

Future Research Directions and Emerging Paradigms

Resolving Ambiguities in Dehydration Products and Amorphous Phases

The thermal dehydration of lithium metaborate (B1245444) dihydrate (LiBO₂·2H₂O) is a complex process characterized by multiple steps and the formation of various intermediate phases, some of which remain poorly defined. Research has shown that the pathway from the dihydrate to the anhydrous crystalline state is not a simple loss of water molecules but involves a series of transformations through poorly crystalline and amorphous states. researchgate.net Understanding the precise nature of these intermediates is crucial for controlling the properties of the final anhydrous material.

Investigations using techniques such as thermoanalytical measurements, high-temperature powder X-ray diffractometry (XRD), and Fourier-transform infrared (FT-IR) spectroscopy have revealed a multi-stage dehydration process. researchgate.net The initial phase of dehydration is marked by the melting of the sample, creating a viscous surface layer and the formation of bubbles. researchgate.net This is followed by a prolonged mass-loss stage over a wide temperature range, which can be further divided into distinct reaction steps. researchgate.net

A significant ambiguity lies in the characterization of the intermediate products. During the course of thermal dehydration, as many as four different poorly crystalline intermediate hydrates have been observed. researchgate.net In addition to these, an amorphous phase can be produced through isothermal annealing. researchgate.net The exact stoichiometry, structure, and stability of these transient hydrates are not yet fully resolved. For instance, some studies propose the formation of lithium hydrate (B1144303) LiB(OH)₄ as an intermediate. mdpi.com The relationship and transition pathways between these poorly crystalline hydrates and the subsequent amorphous phase require further clarification.

The amorphous phase itself presents challenges in characterization. While XRD patterns can confirm the absence of long-range order, determining the short-range atomic arrangement and the residual water content within this phase is difficult. researchgate.net There has been controversy regarding the water content of the amorphous phase after heating. researchgate.net Resolving these ambiguities is essential, as the structure of the amorphous precursor can significantly influence the subsequent crystallization process and the properties of the resulting anhydrous lithium metaborate polymorphs (e.g., α-LiBO₂, β-LiBO₂, γ-LiBO₂). researchgate.netbohrium.com

Future research should focus on advanced, in-situ characterization techniques to probe the structural evolution during dehydration in real-time. This will help to definitively identify the sequence of intermediate phases, quantify their compositions, and understand the transformation kinetics, thereby resolving the existing ambiguities in the dehydration pathway of lithium metaborate dihydrate.

Table 1: Observed Phases During Thermal Dehydration of this compound

Phase TypePhase Name/DescriptionMethod of ObservationKey Characteristics
Initial ReactantThis compound (LiBO₂·2H₂O)Initial sampleCrystalline hydrate
IntermediatePoorly Crystalline Hydrates (up to four types)Thermoanalytical measurements, High-temperature XRDTransient, poorly defined structures formed during water loss researchgate.net
IntermediateLithium Hydroxoborate (LiB(OH)₄)XRDProposed intermediate hydrate form mdpi.com
IntermediateAmorphous PhaseIsothermal annealing, XRDLacks long-range crystalline order; water content is debated researchgate.net
Final Product (Polymorph)β-LiBO₂DTA, XRDCrystallizes from the amorphous phase at around 750 K researchgate.net
Final Product (Polymorph)α-LiBO₂High-temperature XRDForms from β-LiBO₂ at 800–900 K researchgate.net
Final Product (Polymorph)γ-LiBO₂Spectroscopic analysis after heat treatmentAnother possible polymorph formed during devitrification bohrium.com

This article is for informational purposes only and does not constitute professional advice.

Table of Compounds

Compound Name Chemical Formula
This compound LiBO₂·2H₂O
Lithium metaborate LiBO₂
alpha-Lithium metaborate α-LiBO₂
beta-Lithium metaborate β-LiBO₂
gamma-Lithium metaborate γ-LiBO₂
Lithium hydroxoborate LiB(OH)₄

Q & A

Q. What are the primary research applications of lithium metaborate dihydrate in analytical chemistry?

this compound is widely used in fusion-based sample preparation for X-ray fluorescence (XRF) and inductively coupled plasma (ICP) analyses. Its low melting point (845°C) and reactivity with acidic samples enable efficient decomposition of silicate minerals and oxides. For XRF, fusion with lithium metaborate produces homogeneous glass disks, minimizing matrix effects and improving quantification of major elements like Si, Al, and Fe . In ICP-MS, fusion facilitates complete dissolution of refractory materials, though trace element analysis may require post-fusion acid digestion to recover volatile elements (e.g., As, Hg) .

Q. What are the recommended storage conditions for this compound to ensure stability?

Store this compound in cool (<25°C), dry, and well-ventilated environments , tightly sealed in its original container to prevent moisture absorption. Exposure to humidity can lead to deliquescence, altering stoichiometry and reactivity. Storage areas must avoid ignition sources, electrostatic charges, and incompatible materials (e.g., strong acids) .

Q. How does the hygroscopic nature of this compound affect experimental protocols?

The compound’s hygroscopicity necessitates rigorous moisture control during weighing and handling. Use a glovebox or desiccator for sample preparation, and pre-dry reagents at 105°C for 1–2 hours before fusion to minimize water content. Post-fusion cooling should occur in a dry atmosphere to prevent rehydration, which can introduce errors in gravimetric analyses .

Advanced Research Questions

Q. How can phase diagrams inform the selection of this compound in high-temperature synthesis?

Phase equilibria studies (e.g., LiOH–B(OH)₃–H₂O systems) reveal that this compound forms under basic conditions at elevated temperatures (60°C) . Its stability range guides synthesis protocols for borate-based ceramics or glasses. For example, excess LiOH shifts equilibria toward lithium hydroxide monohydrate, requiring precise pH and temperature control to isolate the dihydrate phase .

Q. What methodological considerations are critical when using this compound fusion for XRF versus ICP-MS sample preparation?

  • XRF : Optimize flux-to-sample ratios (typically 5:1 to 10:1) and fusion temperatures (900–1000°C) to ensure complete oxidation of organic matter and mineral decomposition. Use platinum crucibles to avoid contamination .
  • ICP-MS : Post-fusion digestion with HNO₃/HF is required to dissolve borate matrices and recover trace elements. Internal standards (e.g., In) mitigate signal drift caused by high dissolved solids .

Q. How should researchers address discrepancies in elemental recovery data when using different decomposition methods with this compound?

Discrepancies often arise from incomplete dissolution of refractory minerals (e.g., zircon, chromite) during fusion or volatilization losses during high-temperature steps. To resolve contradictions:

  • Cross-validate with alternative methods (e.g., pressurised acid digestion for ICP-MS).
  • Perform recovery tests using certified reference materials (CRMs) with matched matrices.
  • Adjust fusion parameters (e.g., longer heating times) or employ mixed fluxes (lithium tetraborate/metaborate) for complex samples .

Methodological Best Practices

  • Fusion Protocol :

    • Preheat furnace to 900°C.
    • Mix 0.5 g sample with 5 g this compound in a Pt crucible.
    • Fuse for 15–20 minutes, swirling intermittently.
    • Pour melt into a preheated mold and cool under desiccation .
  • Quality Control :

    • Include reagent blanks and CRMs in each batch.
    • Monitor boron backgrounds in ICP-MS via 11^{11}B signals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.